Concanamycin F
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3E,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20+/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZXLMPHTZVKJN-STTJUCNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C\[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H64O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869013 | |
| Record name | Concanamycin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144539-92-4 | |
| Record name | Concanamycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144539924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Concanamycin F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Concanamycin F from Streptomyces species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin F, a potent vacuolar H+-ATPase (V-ATPase) inhibitor, belongs to the plecomacrolide family of antibiotics. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its natural source, Streptomyces species. The document details the experimental protocols for the fermentation of the producing microorganism, extraction, and purification of the compound. Furthermore, it presents a comprehensive summary of the spectroscopic data essential for its structural elucidation and discusses its mechanism of action as a V-ATPase inhibitor with illustrative signaling pathway diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, drug discovery, and cell biology.
Introduction
The Streptomyces genus of actinobacteria is a prolific source of a vast array of bioactive secondary metabolites, including many clinically important antibiotics.[1] The concanamycins are a group of 18-membered macrolide antibiotics that have garnered significant interest due to their potent biological activities. This compound, along with its analogs Concanamycins D, E, and G, was first reported in 1992 from the mycelium of Streptomyces sp. A1509.[2][3] Like other members of its class, this compound is a highly specific inhibitor of V-type H+-ATPases, enzymes crucial for the acidification of intracellular organelles in eukaryotic cells.[4] This inhibitory action disrupts various cellular processes, including endocytosis, lysosomal degradation, and protein trafficking, making it a valuable tool for studying these pathways and a potential lead compound for therapeutic development.
Fermentation of Streptomyces sp. A1509
The production of this compound is achieved through the cultivation of the producing strain, Streptomyces sp. A1509, under specific fermentation conditions. While the exact medium composition for the original isolation has not been detailed, a general understanding of optimal conditions for Streptomyces fermentation for antibiotic production can be applied.
Culture Media and Conditions
A variety of media have been developed to support the growth and secondary metabolite production of Streptomyces species. A typical production medium would include a carbon source, a nitrogen source, and essential mineral salts.
Table 1: Representative Fermentation Media for Streptomyces Species
| Component | Concentration (g/L) | Role |
| Soluble Starch | 20 | Carbon Source |
| Glucose | 10 | Carbon Source |
| Peptone | 5 | Nitrogen Source |
| Yeast Extract | 5 | Nitrogen & Growth Factors |
| K2HPO4 | 1 | Phosphate Source |
| MgSO4·7H2O | 0.5 | Mineral Source |
| FeSO4·7H2O | 0.01 | Trace Mineral |
The fermentation is typically carried out in a submerged culture in shake flasks or fermenters. The optimal physical parameters for growth and antibiotic production are crucial and generally fall within the following ranges:
Table 2: Typical Fermentation Parameters for Streptomyces Species
| Parameter | Optimal Range |
| Temperature | 28-32°C |
| pH | 7.0-7.5 |
| Incubation Time | 7-14 days |
| Agitation | 150-250 rpm |
Experimental Protocol: Fermentation
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension or a vegetative mycelial fragment of Streptomyces sp. A1509. The seed culture is incubated at 28°C for 48-72 hours with shaking.
-
Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).
-
Incubation: The production culture is incubated under the optimized conditions (see Table 2) for the predetermined duration to allow for maximal production of this compound.
-
Monitoring: The fermentation progress can be monitored by measuring biomass, pH, and the concentration of the target compound at regular intervals using analytical techniques like HPLC.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Streptomyces sp. A1509 involves a multi-step process that includes extraction and chromatographic purification.[2][3]
Extraction
This compound is an intracellular product, primarily located within the mycelium of the bacteria.
-
Harvesting: The mycelium is separated from the culture broth by centrifugation or filtration.
-
Solvent Extraction: The harvested mycelium is extracted with an organic solvent such as methanol or acetone. This process is typically repeated multiple times to ensure complete extraction of the compound.
-
Concentration: The solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is a complex mixture of various metabolites, requiring further purification to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.
Experimental Workflow: Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Structural Elucidation and Physicochemical Properties
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C39H64O10 |
| Molecular Weight | 692.9 g/mol |
| Appearance | Colorless oil or white powder |
Table 4: Representative ¹H and ¹³C NMR Data for a Concanamycin Analog (Concanamycin H in CDCl₃) [5]
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| 1 | 165.8 | - |
| 2 | 139.6 | - |
| 3 | 130.7 | 6.43 (s) |
| 4 | 132.8 | - |
| 4a | 14.2 | 1.99 (br s) |
| 5 | 132.5 | 5.37 (d, 10.0) |
| 6 | 34.5 | 2.74 (m) |
| 7 | 74.7 | 3.83 (dd, 8.0, 2.5) |
| 8 | 44.4 | 1.68 (m) |
| 8a | 22.7 | 1.29 (m) |
| 8b | 11.6 | 0.89 (t, 7.4) |
| 9 | 79.6 | 3.22 (br d, 11.0) |
| 10 | 31.8 | 2.19 (m) |
| 10a | 21.0 | 1.06 (d, 6.8) |
| 11 | 79.3 | 3.86 (d, 10.0) |
| 12 | 142.5 | - |
| 13 | 123.3 | 5.79 (br d, 10.5) |
| 14 | 134.1 | 6.13 (dd, 15.1, 10.5) |
| 15 | 127.4 | 5.23 (dd, 15.1, 8.8) |
| 16 | 85.0 | 3.82 (d, 8.8) |
| 16a | 55.7 | 3.23 (s) |
| 17 | 75.3 | 5.15 (dd, 8.8, 1.5) |
| 18 | 37.9 | 2.11 (dqd, 9.0, 7.0, 1.5) |
| 19 | 34.0 | 1.68 (m) |
| 20 | 42.1 | 2.58 (qd, 7.1, 3.8) |
| 20a | 10.1 | 1.20 (d, 7.0) |
| 21 | 203.1 | - |
| 22 | 129.1 | 6.26 (dd, 15.8, 0.9) |
| 23 | 148.7 | 6.84 (dd, 15.8, 7.7) |
| 24 | 42.8 | 2.40 (m) |
| 24a | 15.4 | 0.99 (d, 7.0) |
| 25 | 76.2 | 3.91 (t, 7.0) |
| 26 | 131.7 | 5.44 (ddq, 15.5, 7.0, 1.5) |
| 27 | 128.9 | 5.68 (ddq, 15.5, 6.5) |
| 28 | 17.8 | 1.71 (dd, 6.5, 1.5) |
High-Resolution Mass Spectrometry (HR-MS): The exact mass of the molecule is determined by HR-MS, which provides crucial information for confirming the elemental composition. For Concanamycin H, the observed [M+Na]⁺ ion was at m/z 697.4279, consistent with the calculated mass for C39H64O10Na.[5] A similar analysis would be performed for this compound.
Mechanism of Action: Inhibition of Vacuolar H+-ATPase
This compound exerts its biological effects by specifically inhibiting the vacuolar H+-ATPase (V-ATPase). This enzyme is a multi-subunit proton pump responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.
The V-ATPase is composed of two main domains: the V1 domain, which is responsible for ATP hydrolysis, and the V0 domain, which forms the proton channel across the membrane. Concanamycins bind to the c-subunit of the V0 domain, which is a key component of the proton pore.[4] This binding event is thought to interfere with the rotation of the c-ring, thereby blocking the translocation of protons.
The inhibition of V-ATPase leads to a cascade of downstream effects due to the disruption of pH gradients in cellular organelles. This can impact a variety of signaling pathways.
Caption: Signaling pathway illustrating the mechanism of action of this compound.
Conclusion
This compound, a natural product isolated from Streptomyces sp. A1509, is a valuable research tool for studying cellular processes dependent on organellar acidification. This technical guide has provided a comprehensive overview of its discovery, the methodologies for its production and purification, and its mechanism of action as a potent V-ATPase inhibitor. The detailed experimental protocols and compiled data serve as a foundational resource for researchers aiming to work with this and related compounds. Further investigation into the therapeutic potential of this compound and its analogs is warranted, given its profound effects on fundamental cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ISOLATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF CONCANAMYCINS AS INHIBITORS OF LYSOSOMAL ACIDIFICATION [jstage.jst.go.jp]
- 3. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Concanamycin F: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin F is a potent macrolide antibiotic belonging to the concanamycin family, a group of natural products isolated from Streptomyces species.[1][2] Like other members of its class, this compound exhibits a range of biological activities, including antifungal, antiviral, immunosuppressive, and cytotoxic effects.[3] Its primary mechanism of action is the specific and potent inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.[3][4] This detailed technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is a complex macrolide characterized by an 18-membered lactone ring.[2] Its chemical structure is closely related to other concanamycins, such as the more extensively studied Concanamycin A.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H64O10 | [1][3] |
| Molecular Weight | 692.92 g/mol | [3] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available for this compound specifically. Concanamycin A is soluble in DMSO, methanol, and ethanol, with poor water solubility.[5][6] | [5][6] |
| CAS Number | 144539-92-4 | [1] |
Biological Activity and Mechanism of Action
The primary biological target of this compound is the vacuolar-type H+-ATPase (V-ATPase).[3][4] V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. The inhibition of V-ATPase disrupts these essential cellular processes.
V-ATPase Inhibition
This compound is a highly potent inhibitor of V-ATPase, with a reported inhibitory constant (Ki) in the nanomolar range (Ki = 0.02 nM).[3] This inhibition is highly specific, with significantly lower activity against other types of ATPases, such as F-type and P-type ATPases. The structure-activity relationship studies of the concanamycin family indicate that both the 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for the potent inhibitory activity.[2]
Downstream Cellular Effects
The inhibition of V-ATPase by this compound leads to a cascade of downstream cellular effects, including:
-
Inhibition of Lysosomal Acidification: By blocking proton pumping into lysosomes, this compound prevents the acidification of these organelles, which is essential for the activity of lysosomal hydrolases involved in degradation pathways.[2]
-
Disruption of Autophagy: Autophagy is a cellular process for degrading and recycling cellular components, which relies on the fusion of autophagosomes with lysosomes. By inhibiting lysosomal function, concanamycins block the final steps of autophagy.
-
Impairment of Intracellular Trafficking: The proper functioning of the Golgi apparatus and endosomes is dependent on the pH gradients maintained by V-ATPases. Inhibition by concanamycins can lead to swelling of the Golgi and disruption of protein trafficking.[7]
-
Induction of Apoptosis: In several cell lines, the disruption of cellular homeostasis caused by V-ATPase inhibition can trigger programmed cell death, or apoptosis.[6][8]
The following diagram illustrates the mechanism of action of this compound.
References
- 1. This compound - Wikidata [wikidata.org]
- 2. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Concanamycin A | Cell Signaling Technology [cellsignal.com]
The Biological Activity of Concanamycin Analogues: A Technical Guide for Researchers
An in-depth exploration of the mechanism of action, structure-activity relationships, and cellular effects of Concanamycin analogues, potent inhibitors of vacuolar-type H+-ATPase (V-ATPase).
This technical guide provides a comprehensive overview of the biological activities of Concanamycin A and its analogues. It is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and pharmacology. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways affected by these macrolide antibiotics.
Introduction: Concanamycins as Potent V-ATPase Inhibitors
Concanamycins are a class of macrolide antibiotics produced by Streptomyces species. The most extensively studied member, Concanamycin A, is a highly specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a multitude of cellular processes, such as protein degradation, receptor recycling, and autophagy. By disrupting this fundamental process, Concanamycins exert a wide range of biological effects, including cytotoxicity, induction of apoptosis, and modulation of autophagy, making them valuable research tools and potential therapeutic agents.
Quantitative Biological Activity of Concanamycin Analogues
The biological activity of Concanamycin analogues is primarily attributed to their potent inhibition of V-ATPase. The following table summarizes the available quantitative data on the V-ATPase inhibitory activity and other biological effects of various Concanamycin analogues.
| Analogue | Target | IC50 (nM) | Cell Line/System | Comments | Reference(s) |
| Concanamycin A | Yeast V-type H+-ATPase | 9.2 | Yeast | Highly selective over F-type and P-type ATPases. | |
| Tobacco Hornworm V-ATPase | 10 | Manduca sexta midgut | |||
| Rat Liver Lysosomes (Acidification) | 0.061 | Rat Liver | Potent inhibition of lysosomal acidification. | ||
| Concanamycin B | V-ATPase | - | - | Specific V-ATPase inhibitor. | |
| HIV-1 Nef-mediated MHC-I downregulation | 1.2 | Primary T cells | Differs from Concanamycin A by a methyl group instead of an ethyl group at C-8. Almost 10-fold less potent than Concanamycin A in this assay. | ||
| Concanamycin C | HIV-1 Nef-mediated MHC-I downregulation | - | Primary T cells | Lacks the 4'-carbamoyl group on the β-D-rhamnose. | |
| Concanamycin F | HIV-1 Nef-mediated MHC-I downregulation | 1.6 | Primary T cells | Aglycone derivative of Concanamycin A, lacking the 4'-carbamoyl-β-D-rhamnose. Less potent than Concanamycin A. | |
| FD-891 | CTL-mediated cytotoxicity | - | Cytotoxic T Lymphocytes | Blocks both perforin- and FasL-dependent cytotoxicity by inhibiting CTL-target conjugate formation. Does not significantly inhibit vacuolar acidification. |
Note: A dash (-) indicates that specific quantitative data for V-ATPase IC50 was not available in the cited literature, although the compound was identified as a V-ATPase inhibitor.
Structure-Activity Relationships (SAR)
The structural features of the Concanamycin molecule are critical for its biological activity. Key SAR findings include:
-
The 18-membered Macrolide Ring and 6-membered Hemiketal Ring: These core structures are essential for the inhibitory effects on V-ATPase activity and lysosomal acidification.
-
The C-8 Position: The substitution at the C-8 position influences potency. Concanamycin A, with an ethyl group at C-8, is approximately 10-fold more potent in inhibiting HIV-1 Nef activity than Concanamycin B, which has a methyl group at this position.
-
The Carbohydrate Moiety: While the carbohydrate residue is not essential for V-ATPase inhibition, its modification can impact other biological activities. For instance, the absence of the 4'-carbamoyl group on the β-D-rhamnose in Concanamycin C and the complete removal of the sugar moiety in this compound reduce the potency of HIV-1 Nef inhibition compared to Concanamycin A.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Concanamycin analogues are provided below.
V-ATPase Inhibition Assay (ACMA Fluorescence Quenching)
This assay measures the proton-pumping activity of V-ATPase by monitoring the fluorescence quenching of 9-amino-6-chloro-2-methoxyacridine (ACMA), a pH-sensitive fluorescent probe.
Materials:
-
V-ATPase-enriched membrane vesicles (e.g., from yeast vacuoles or insect midgut)
-
Assay Buffer: 0.5 mM MOPS, 100 mM KCl, 2 mM MgCl₂, pH 7.3
-
ACMA stock solution (in DMSO)
-
ATP stock solution (in assay buffer, pH 7.3)
-
Valinomycin stock solution (in DMSO)
-
Protonophore (e.g., CCCP or FCCP) for dissipating the proton gradient
-
Concanamycin analogue stock solutions (in DMSO)
-
Fluorometer
Procedure:
-
Prepare the reaction mixture in a fluorometer cuvette by adding the assay buffer, ACMA (final concentration ~0.9 µM), and valinomycin (final concentration ~5.0 nM) to the V-ATPase-enriched membrane vesicles.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
-
To test the inhibitory effect of Concanamycin analogues, pre-incubate the membrane vesicles with varying concentrations of the compounds for a defined period before initiating the reaction.
-
Initiate proton pumping by adding ATP to a final concentration of approximately 1.2 mM.
-
Monitor the decrease in ACMA fluorescence over time at an excitation wavelength of ~410 nm and an emission wavelength of ~490 nm. The rate of fluorescence quenching is proportional to the V-ATPase activity.
-
At the end of the measurement, add a protonophore to dissipate the proton gradient, which should result in the recovery of fluorescence, confirming that the quenching was due to a pH gradient.
-
Calculate the initial rate of fluorescence quenching for each concentration of the inhibitor and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Concanamycin analogue stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the Concanamycin analogues. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
After the incubation with MTT, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.
Autophagy Flux Assay (LC3-II Western Blot)
This assay measures the rate of autophagic degradation (autophagic flux) by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein that is incorporated into autophagosomes and subsequently degraded in lysosomes.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Concanamycin A (as an autophagy inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with the experimental compound for the desired time.
-
For each experimental condition, have two parallel samples: one treated with the compound alone and another co-treated with the compound and a late-stage autophagy inhibitor like Concanamycin A (typically at a concentration that completely blocks lysosomal degradation, e.g., 100 nM, for the last 2-4 hours of the treatment).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary anti-LC3 antibody.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between the samples with and without the autophagy inhibitor. An increase in this difference indicates an induction of autophagic flux.
Signaling Pathways Affected by Concanamycins
Inhibition of V-ATPase by Concanamycin analogues disrupts cellular homeostasis and impacts several key signaling pathways.
Induction of Apoptosis
By inhibiting lysosomal acidification, Concanamycins can induce cellular stress, leading to the activation of apoptotic pathways. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of undigested cellular components and the disruption of pH-dependent signaling events can trigger the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, leading to the activation of caspases and subsequent cell death.
Figure 1. Concanamycin-induced intrinsic apoptosis pathway.
Modulation of Autophagy
Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. Concanamycins, by inhibiting V-ATPase and preventing lysosomal acidification, block the final step of autophagy. This leads to an accumulation of autophagosomes and a blockage of the autophagic flux. This property makes Concanamycins invaluable tools for studying the dynamics of autophagy.
Figure 2. Inhibition of autophagic flux by Concanamycins.
Impact on the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. V-ATPase activity has been linked to the activation of this pathway. By inhibiting V-ATPase, Concanamycins can indirectly modulate mTOR signaling. For instance, the disruption of lysosomal function and amino acid sensing, which are dependent on V-ATPase activity, can lead to the inhibition of mTORC1, a key component of the mTOR pathway. This can result in the suppression of protein synthesis and cell growth.
Figure 3. Concanamycin's impact on the PI3K/Akt/mTOR pathway.
Conclusion
Concanamycin analogues represent a powerful class of V-ATPase inhibitors with diverse and significant biological activities. Their ability to potently and specifically disrupt cellular acidification makes them indispensable tools for investigating fundamental cellular processes such as apoptosis and autophagy. The structure-activity relationships of these compounds provide a basis for the design of novel analogues with improved potency and selectivity. The detailed experimental protocols and an understanding of the affected signaling pathways outlined in this guide will aid researchers in effectively utilizing Concanamycin analogues in their studies and in the development of new therapeutic strategies targeting V-ATPase-dependent pathologies. Further research into the quantitative biological activities of a broader range of natural and synthetic Concanamycin analogues is warranted to fully explore their therapeutic potential.
Unveiling the Molecular Target of Concanamycin F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin F, a member of the plecomacrolide family of antibiotics, has garnered significant interest within the scientific community for its potent biological activities.[1] This technical guide provides a comprehensive overview of the molecular target identification of this compound, focusing on its primary interaction with the Vacuolar-type H+-ATPase (V-ATPase). The guide details the experimental methodologies used to identify and validate this target, presents quantitative data on its inhibitory effects, and visualizes the key signaling pathways affected by its mechanism of action.
Core Molecular Target: Vacuolar-type H+-ATPase (V-ATPase)
The primary molecular target of this compound is the Vacuolar-type H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for proton translocation across membranes.[1][2][3][4] V-ATPases are crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus, as well as for regulating extracellular pH in specialized cells.[1][3]
This compound exhibits high specificity and potency as a V-ATPase inhibitor.[1][2][5] It binds to the c-subunit of the membrane-integral V₀ domain of the V-ATPase complex.[6] This interaction is thought to prevent the rotation of the c-ring, which is essential for proton translocation, thereby inhibiting the pump's activity.[7]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against different types of ATPases highlights its specificity for V-type ATPases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values.
| ATPase Type | Target/Source | This compound IC₅₀ (nM) |
| V-type H+-ATPase | Yeast Vacuolar Membranes | 9.2[2][5] |
| Tobacco Hornworm Midgut | ~10[6] | |
| F-type H+-ATPase | Yeast Mitochondria | > 20,000[2][5] |
| P-type H+-ATPase | Yeast Plasma Membrane | > 20,000[2][5] |
| P-type Na+,K+-ATPase | Porcine | > 20,000[2][5] |
Experimental Protocols for Target Identification and Validation
The identification of V-ATPase as the molecular target of this compound has been elucidated through a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
V-ATPase Activity Assay (Colorimetric - Malachite Green Assay)
This assay quantifies the enzymatic activity of V-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Malachite Green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Purified or enriched V-ATPase membrane fractions
-
This compound
-
ATP (low phosphate)
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v).
-
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare V-ATPase: Dilute the purified V-ATPase preparation in ice-cold Assay Buffer to the desired concentration.
-
Inhibitor Treatment: Pre-incubate the V-ATPase preparation with varying concentrations of this compound (or DMSO as a vehicle control) for 15-30 minutes at room temperature.
-
Initiate Reaction: Add ATP to a final concentration of 1-5 mM to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the Malachite Green Working Reagent.
-
Color Development: Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Read the absorbance at 620-650 nm using a microplate reader.
-
Quantification: Determine the amount of Pi released by comparing the absorbance values to a standard curve generated using the Phosphate Standard. Calculate the percent inhibition at each this compound concentration to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8][9][10] For a membrane protein like V-ATPase, modifications to the standard CETSA protocol are necessary.[1]
Materials:
-
Intact cells expressing the target V-ATPase
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with detergent (e.g., RIPA buffer) and protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to a V-ATPase subunit
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by adding Lysis Buffer and incubating on ice. The inclusion of a detergent is crucial for solubilizing membrane proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the V-ATPase subunit by SDS-PAGE and Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is used to identify the binding partners of a small molecule. A derivative of the small molecule is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate.
Materials:
-
This compound derivative with a linker for immobilization (e.g., biotinylated this compound)
-
Streptavidin-coated beads (or other affinity matrix)
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Probe Immobilization: Incubate the biotinylated this compound with streptavidin-coated beads to immobilize the probe.
-
Affinity Capture: Incubate the immobilized probe with cell lysate to allow for binding of target proteins. A control experiment with beads lacking the probe or competition with excess free this compound should be performed in parallel.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or a denaturant).
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound probe with the control experiments. Proteins that are specifically and significantly enriched in the probe sample are potential targets.
Visualization of Affected Signaling Pathways
Inhibition of V-ATPase by this compound has profound effects on several cellular processes that rely on acidified compartments. The following diagrams, generated using the DOT language for Graphviz, illustrate the key affected signaling pathways.
Inhibition of Autophagy
This compound blocks the final step of autophagy by preventing the fusion of autophagosomes with lysosomes. This is due to the inhibition of lysosomal acidification, which is essential for the activity of lysosomal hydrolases that degrade the contents of the autophagosome.
Disruption of Endosomal Trafficking
The proper functioning of the endocytic pathway relies on the progressive acidification of endosomes, which facilitates ligand-receptor dissociation, receptor recycling, and the maturation of endosomes into lysosomes. This compound disrupts this process by inhibiting V-ATPase-mediated acidification.
Experimental Workflow for Target Identification
The following diagram outlines the logical workflow for identifying and validating the molecular target of a bioactive compound like this compound.
Conclusion
The identification of the V-ATPase as the primary molecular target of this compound has been a significant advancement in understanding its mechanism of action. This in-depth technical guide has provided a detailed overview of the experimental approaches used for its target identification and validation, along with quantitative data and visualizations of the affected cellular pathways. This information serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of V-ATPase inhibitors.
References
- 1. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malachite green ATPase assay [bio-protocol.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Selective inhibitor of endosomal trafficking pathways exploited by multiple toxins and viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reversible autophagy inhibitor blocks autophagosome–lysosome fusion by preventing Stx17 loading onto autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
An In-depth Technical Guide to the Early Research of Concanamycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovery and Isolation
Concanamycin F was first isolated from the mycelium of Streptomyces sp. A1509, alongside other analogues such as Concanamycins D, E, and G. The isolation process typically involves solvent extraction from the microbial culture, followed by purification using silica gel column chromatography and high-performance liquid chromatography (HPLC). Structurally, this compound is an 18-membered macrolide lactone, and it is also known as concanolide A, the aglycon of Concanamycin A. Its complete chemical structure and stereochemistry have been confirmed through total synthesis.
Core Mechanism of Action: V-ATPase Inhibition
The primary molecular target of this compound is the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts the pH gradient across these organellar membranes, leading to a cascade of downstream cellular effects.
Quantitative Data on V-ATPase Inhibition
While specific kinetic data for this compound is less abundant in early literature, extensive research on the closely related Concanamycin A provides valuable insights. The inhibitory potency of these macrolides is significant, with IC50 and Ki values in the nanomolar range.
| Compound | Target | IC50 Value | Ki Value | Organism/System | Reference |
| Concanamycin A | V-type H+-ATPase | 9.2 nM | - | Yeast | |
| Concanamycin A | V-type H+-ATPase | 10 nM | - | Manduca sexta | |
| This compound | V-type H+-ATPase | - | 0.02 nM | - | |
| Concanamycin A | F-type H+-ATPase | > 20,000 nM | - | - | |
| Concanamycin A | P-type H+-ATPase | > 20,000 nM | - | - | |
| Concanamycin A | P-type Na+,K+-ATPase | > 20,000 nM | - | Porcine |
Key Biological Effects and Experimental Protocols
The inhibition of V-ATPase by this compound leads to several significant biological consequences, including the disruption of lysosomal function, induction of apoptosis, and modulation of autophagy.
Inhibition of Lysosomal Acidification
A direct consequence of V-ATPase inhibition is the failure to maintain the acidic lumen of lysosomes. This can be experimentally verified using acidotropic fluorescent probes.
-
Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 96-well plate or on glass coverslips and culture overnight.
-
Fluorescent Probe Loading: Incubate the cells with a fluorescent pH indicator dye such as LysoTracker Red DND-99 (50-75 nM) or Acridine Orange (5 µg/mL) for 30-60 minutes at 37°C.
-
Treatment: Replace the dye-containing medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 1-4 hours).
-
Imaging: Visualize the cells using a fluorescence microscope. A decrease in the fluorescence intensity of the probe within lysosomes indicates an increase in lysosomal pH.
-
Quantification: For quantitative analysis, use a microplate reader to measure the fluorescence intensity of the entire well.
Cytotoxicity and Apoptosis Induction
This compound exhibits cytotoxic effects against various cell lines. This is often linked to the induction of apoptosis, a form of programmed cell death.
-
Cell Plating: Seed cells (e.g., HMEC-1 or various cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Cell Treatment: Treat cells with this compound at concentrations known to induce cytotoxicity.
-
Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
Modulation of Autophagy
By neutralizing the lysosomal pH, this compound can block the final degradation step of autophagy, leading to the accumulation of autophagosomes.
-
Cell Transfection (Optional): For enhanced visualization, transfect cells with a plasmid encoding a fluorescently tagged autophagy marker, such as GFP-LC3.
-
Treatment: Treat the cells with this compound (e.g., 10-100 nM) for a specified time to induce the accumulation of autophagosomes. A positive control, such as starvation (culturing in nutrient-deprived medium), can be used.
-
Immunofluorescence (for endogenous LC3):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against LC3.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the number of punctate structures (representing autophagosomes) per cell indicates an accumulation of autophagosomes.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its impact on critical cellular signaling pathways. The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of V-ATPase inhibition by this compound.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Impact of this compound on the autophagy pathway.
Conclusion
The early research on this compound has established it as a potent and highly specific inhibitor of V-ATPase. This mechanism of action underlies its diverse biological effects, including the disruption of lysosomal function, induction of apoptosis, and modulation of autophagy. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and related compounds in various diseases, including cancer and viral infections. As a valuable tool for cell biology research, this compound continues to aid in the elucidation of the critical roles of V-ATPase in cellular homeostasis and disease.
Methodological & Application
Concanamycin F: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin F, a member of the plecomacrolide class of antibiotics, is a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.[1][3] By inhibiting V-ATPase, this compound disrupts the pH gradient across these organellar membranes, leading to a cascade of cellular effects. This makes it an invaluable tool for studying various cellular processes, including autophagy, apoptosis, and endosomal trafficking. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on these fundamental biological pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of V-ATPase. This enzyme complex is crucial for maintaining the acidic environment within lysosomes, which is essential for the activity of lysosomal hydrolases that degrade cellular waste and pathogens. Inhibition of V-ATPase by this compound leads to an increase in lysosomal pH, thereby impairing lysosomal degradative capacity.
A major consequence of V-ATPase inhibition is the blockade of the fusion between autophagosomes and lysosomes.[4] Autophagy is a cellular recycling process where damaged organelles and protein aggregates are sequestered into double-membraned vesicles called autophagosomes. The fusion of autophagosomes with lysosomes forms autolysosomes, where the engulfed material is degraded. This compound prevents this fusion, leading to an accumulation of autophagosomes.[4]
Applications in Cell Culture
-
Autophagy Research: this compound is widely used to study autophagic flux. By blocking the final degradation step, it allows for the accumulation of autophagosomes, which can be quantified to measure the rate of autophagy.
-
Apoptosis Studies: In several cell lines, treatment with this compound has been shown to induce apoptosis, or programmed cell death.[3][5] This can be assessed by measuring markers of apoptosis such as caspase activation and DNA fragmentation.
-
Cytotoxicity Assays: The ability of this compound to induce cell death makes it a subject of interest in cancer research. Cytotoxicity assays are employed to determine the concentration-dependent effects of this compound on cell viability.
-
Endosomal Trafficking: The proper functioning of the endo-lysosomal pathway is dependent on the acidic environment of these organelles. This compound can be used to investigate the role of V-ATPase in processes such as endocytosis and receptor recycling.
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and the specific application. The following table summarizes reported concentration ranges and IC50 values.
| Application | Cell Line(s) | Effective Concentration Range | IC50 Value | Reference(s) |
| V-ATPase Inhibition | Rat liver lysosomes | 0.01 nM - 1 nM | 0.061 nM | [6] |
| Autophagy Inhibition | Tobacco BY-2 cells, various mammalian cell lines | 10 nM - 1 µM | Not specified | [4] |
| Apoptosis Induction | Oral squamous cell carcinoma (OSCC) cell lines | Low-concentration (not specified) | Not specified | [1] |
| Cytotoxicity | Various cancer cell lines | 3 nM - 1 µM | Varies by cell line | [7] |
| Inhibition of NO production | LPS-induced elicited peritoneal macrophages | 3 - 50 nM | Not specified | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.[8] To prepare a stock solution (e.g., 20 µM), reconstitute the lyophilized powder in the appropriate volume of DMSO. For example, to make a 20 µM stock from 20 µg of powder (Molecular Weight: ~866 g/mol ), dissolve it in 1.15 mL of DMSO.[3]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]
Protocol for Autophagy Assay
This protocol describes the use of this compound to measure autophagic flux by monitoring the accumulation of the autophagosome marker LC3-II via Western blotting.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Treat cells with the desired concentration of this compound (e.g., 10-100 nM) for a specified period (e.g., 2-6 hours).
-
Include appropriate controls:
-
Untreated cells (vehicle control, e.g., DMSO).
-
Cells treated with an autophagy inducer (e.g., starvation or rapamycin) in the presence and absence of this compound.
-
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against LC3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound indicates an increase in autophagic flux.
-
Protocol for Cytotoxicity Assay
This protocol outlines a method to assess the cytotoxicity of this compound using a DNA-binding dye that stains dead cells.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution
-
96-well clear-bottom black plates
-
Cell viability dye (e.g., Propidium Iodide, SYTOX™ Green)
-
Hoechst 33342 (for total cell staining)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound (e.g., 1 nM to 1 µM).
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
Add the cell-impermeant DNA dye (e.g., Propidium Iodide) and the cell-permeant Hoechst 33342 dye to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for each dye.
-
Alternatively, capture images using a fluorescence microscope.
-
-
Analysis:
-
Calculate the percentage of dead cells by dividing the fluorescence intensity of the dead cell dye by the fluorescence intensity of the total cell dye.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 4. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Determining the Optimal Working Concentration of Concanamycin F: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin F, a member of the concanamycin family of macrolide antibiotics, is a highly specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts the pH gradient across these organellar membranes, thereby interfering with a multitude of cellular processes including protein degradation, autophagy, endocytosis, and signaling pathways.
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific experimental needs. This document outlines the key biological effects of this compound, summarizes its effective concentrations in various assays, and provides detailed protocols for essential experiments.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of V-ATPase. This inhibition leads to an increase in the pH of acidic organelles, which in turn can:
-
Inhibit Autophagy: The fusion of autophagosomes with lysosomes and the subsequent degradation of their contents are pH-dependent processes. By neutralizing lysosomal pH, this compound effectively blocks the final stages of autophagy, leading to an accumulation of autophagosomes.
-
Induce Apoptosis: Disruption of lysosomal function and cellular homeostasis by this compound can trigger programmed cell death, or apoptosis, in various cell types.
-
Modulate Signaling Pathways: The activity of signaling molecules localized to endosomes and lysosomes can be affected by changes in pH. V-ATPase inhibition has been shown to impact pathways such as the mTOR signaling cascade, a central regulator of cell growth and autophagy.
Data Presentation: Effective Concentrations of this compound
The optimal working concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question being addressed. The following table summarizes reported effective concentrations and IC50 values from various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
| Cell Line/System | Assay | Effective Concentration / IC50 | Reference(s) |
| Yeast V-type H+-ATPase | Enzyme Inhibition | 9.2 nM | |
| Rat Liver Lysosomes | Acidification Inhibition | IC50 = 0.061 nM | |
| HMEC-1 | Proliferation Inhibition | Concentration-dependent | |
| CD8+ Cytotoxic T Lymphocytes | Induction of Cell Death | 100 nM | |
| Oral Squamous Carcinoma Cells | Induction of Apoptosis | Low-concentration | |
| Prostate Cancer Cell Line C4-2B | Invasion Inhibition | Reduced invasion by 80% | |
| Chlamydomonas reinhardtii | Autophagy Inhibition | 0.1 µM |
Note: "Concanamycin A" is often used in the literature and is considered to be functionally analogous to this compound for the purposes of these general protocols.
Experimental Protocols
Determining Cytotoxicity using the MTT Assay
This protocol is designed to determine the concentration range of this compound that is cytotoxic to a specific cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Monitoring Autophagy by LC3 Western Blotting
This protocol is used to assess the effect of this compound on autophagy by detecting the conversion of LC3-I to LC3-II.
Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key marker of autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes. This compound blocks the degradation of autophagosomes, leading to an accumulation of LC3-II, which can be detected by Western blotting. This is often referred to as an autophagic flux assay.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a vehicle control. To measure autophagic flux, compare samples treated with an autophagy inducer alone to samples treated with the inducer plus this compound.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of this compound indicates an inhibition of autophagic flux.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Workflow for Determining Optimal Concentration
Caption: Workflow for optimal concentration determination.
Logical Relationship of this compound's Effects
Caption: Cellular consequences of this compound.
Application Notes: Concanamycin F as a Tool for Investigating pH Homeostasis in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the budding yeast Saccharomyces cerevisiae, the maintenance of intracellular pH homeostasis is critical for a multitude of cellular functions, including enzyme activity, nutrient transport, and cell viability.[1] This delicate balance is primarily managed by two key proton pumps: the plasma membrane H+-ATPase (Pma1p), which extrudes protons from the cell, and the vacuolar H+-ATPase (V-ATPase), which pumps protons into the lumen of various organelles.[1][2] The V-ATPase is a multi-subunit enzyme complex that plays a central role in acidifying the vacuole, Golgi apparatus, and endosomes.[2][3] This acidification is essential for processes like protein sorting, ion and metabolite transport, and zymogen activation.[2]
Concanamycin F, a member of the plecomacrolide class of macrolide antibiotics, is a highly potent and specific inhibitor of V-ATPases.[3][4] Unlike genetic knockouts (e.g., vma mutants) which result in a chronic loss of V-ATPase activity and may trigger compensatory mechanisms, this compound allows for the acute inhibition of the pump.[2] This makes it an invaluable pharmacological tool for researchers to study the immediate effects of V-ATPase disruption on vacuolar and cytosolic pH homeostasis, as well as downstream cellular processes.[2] These application notes provide detailed protocols and data on the use of this compound to dissect the intricate mechanisms of pH regulation in yeast.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding with high affinity to the membrane-embedded V-domain of the V-ATPase complex, specifically targeting the proteolipid subunit c.[5][6][7] This binding event physically obstructs the rotation of the c-subunit ring, which is essential for proton translocation across the membrane.[7] By preventing this rotation, this compound effectively stalls the pump, halting the movement of H+ ions from the cytosol into the vacuolar lumen and leading to a rapid increase in the pH of the vacuole and other affected organelles.[2][8]
Data Presentation
The acute application of this compound significantly impacts both vacuolar and cytosolic pH in wild-type yeast cells, effectively phenocopying the defects observed in vma mutants.[2]
Table 1: Effect of Concanamycin A (1 µM) on Vacuolar and Cytosolic pH
Data summarized from Martínez-Muñoz & Kane (2008). Wild-type cells were treated with 1 µM Concanamycin A or DMSO (control) for 30 minutes before measurements.[2][9]
| Compartment | Condition | Control (DMSO) pH | Concanamycin A (1 µM) pH |
| Vacuole | No Addition | ~6.2 | ~6.5 |
| + 50 mM Glucose | ~5.8 | ~6.5 | |
| + 50 mM KCl | ~6.4 | ~6.6 | |
| Cytosol | No Addition | ~7.4 | ~7.1 |
| + 50 mM Glucose | ~7.7 | ~7.3 | |
| + 50 mM KCl | ~7.8 | ~7.4 |
Key Observations:
-
Concanamycin A abolishes the glucose-induced acidification of the vacuole.[2]
-
Treatment with the inhibitor results in a consistently lower cytosolic pH compared to control cells under all tested conditions.[2]
Table 2: Dose-Dependent Effect of Concanamycin A on V-ATPase Disassembly
In yeast, V-ATPase activity is regulated by the reversible disassembly of its V₁ and Vₒ subcomplexes, with disassembly triggered by glucose deprivation.[10] Data summarized from Parra & Kane (1998).[10]
| Concanamycin A Conc. | V₁Vₒ Complex Disassembly (%) upon Glucose Deprivation |
| 0 µM (Control) | ~75% |
| 0.3 µM | Slightly Reduced |
| 1 µM | ~25% |
Key Observation:
-
Concanamycin A partially inhibits the disassembly of the V-ATPase complex in response to glucose deprivation in a dose-dependent manner.[10]
Experimental Protocols
This section provides a detailed methodology for measuring changes in vacuolar and cytosolic pH in S. cerevisiae following acute inhibition of V-ATPase with this compound. The protocol is adapted from established methods using the pH-sensitive fluorescent dye BCECF-AM.[2][11][12]
Protocol 1: Measurement of Vacuolar and Cytosolic pH Changes
Materials:
-
Saccharomyces cerevisiae wild-type strain
-
YEPD Medium (1% Yeast Extract, 2% Peptone, 2% Dextrose), buffered to pH 5.0
-
YEP Medium (1% Yeast Extract, 2% Peptone)
-
This compound (Stock solution in DMSO)
-
DMSO (Vehicle control)
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
1 M MES buffer, pH 5.0
-
Titrating base (e.g., TEA - triethanolamine)
-
Glucose (e.g., 2 M stock)
-
KCl (e.g., 2 M stock)
-
Fluorimeter with dual excitation capabilities and a stirred, temperature-controlled cuvette holder
Methodology:
-
Cell Growth: Inoculate wild-type yeast in YEPD medium buffered to pH 5.0 and grow overnight with shaking at 30°C to mid-log phase (A₆₀₀ ≈ 0.4-0.8).[2]
-
Harvesting: Collect cells by centrifugation (e.g., 3,000 x g for 5 minutes). Discard the supernatant.
-
Dye Loading: Resuspend approximately 100 mg of the cell pellet in 100 µL of fresh YEPD, pH 5.0. Add BCECF-AM to a final concentration of 50 µM. Incubate for 30 minutes at 30°C with vigorous shaking.[2][12] Note: BCECF-AM preferentially localizes to the vacuole in yeast, but can also be used to measure cytosolic pH under different loading conditions or with specific yeast strains.[11]
-
Washing: After incubation, wash the cells 2-3 times with YEP medium (pH 5.0) to remove excess external dye. Resuspend the final cell pellet in the same medium.[2]
-
Inhibitor Incubation: Divide the cell suspension into two aliquots. To the "treatment" tube, add this compound to a final concentration of 1 µM. To the "control" tube, add an equivalent volume of DMSO. Incubate both tubes for 30 minutes at 30°C.[2][9]
-
pH Measurement: a. Prepare the assay buffer: 2 mL of 1 mM MES, adjusted to pH 5.0 with TEA, in a fluorimeter cuvette.[2] b. Add 25 µL of the treated or control cell suspension to the cuvette. The suspension should be stirred continuously and maintained at 30°C.[2][9] c. Record the baseline fluorescence ratio by measuring emission at 535 nm while alternating excitation between 490 nm and 450 nm.[2] d. To observe the effects of metabolic activation, add glucose to a final concentration of 50 mM and record the new steady-state fluorescence ratio.[2][9] e. Subsequently, add KCl to a final concentration of 50 mM and record the final fluorescence ratio.[2][9]
-
Calibration: To convert fluorescence ratios to absolute pH values, a calibration curve must be generated. This typically involves treating dye-loaded cells with agents that equilibrate intracellular and extracellular pH (e.g., digitonin or nigericin) across a range of buffer pH values.
-
Data Analysis: Use the calibration curve to convert the measured fluorescence ratios from step 6 into vacuolar/cytosolic pH values for each condition (baseline, +glucose, +KCl) for both control and this compound-treated cells.
Signaling Pathways and Broader Implications
The V-ATPase does not operate in isolation; its activity is intricately linked to major cellular signaling networks. In yeast, V-ATPase activity is regulated by glucose availability, in part through the Ras/PKA pathway.[13] Glucose addition promotes the rapid reassembly and activation of the V-ATPase, leading to vacuolar acidification.[12][13] This V-ATPase-mediated proton pumping, in turn, contributes to cytosolic alkalinization, which is a key event in glucose signaling.[2] By inhibiting the V-ATPase, this compound uncouples glucose sensing from changes in organellar and cytosolic pH, providing a powerful method to investigate the role of pH as a second messenger in these pathways.
References
- 1. Coordinate responses to alkaline pH stress in budding yeast [microbialcell.com]
- 2. Vacuolar and Plasma Membrane Proton Pumps Collaborate to Achieve Cytosolic pH Homeostasis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases | Journal of Experimental Biology | The Company of Biologists [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Functional Separation of the N- and C-terminal Domains of the Yeast V-ATPase Subunit H - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Vacuolar and Cytosolic pH In Vivo in Yeast Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saccharomyces cerevisiae Vacuolar H+-ATPase Regulation by Disassembly and Reassembly: One Structure and Multiple Signals - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Storage of Concanamycin F
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Concanamycin F is a macrolide antibiotic and a potent, specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPase is a proton pump responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts these essential cellular processes, making it a valuable tool for studying autophagy, endocytosis, and lysosomal function. Its activity also lends itself to research in areas such as cancer biology, virology, and immunology, where V-ATPase plays a critical role.
Due to a lack of extensive research on this compound, much of the procedural data regarding its solubility and stability has been extrapolated from its close structural analog, Concanamycin A. Researchers should consider this when designing experiments.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₉H₆₄O₁₀[1] |
| Molecular Weight | 692.92 g/mol [1] |
| CAS Number | 144539-92-4[1] |
Recommended Solvents and Storage Conditions
The following table summarizes the recommended solvents for dissolving this compound, along with the suggested storage conditions for the resulting solutions. This data is primarily based on information available for the closely related compound, Concanamycin A.
| Solvent | Recommended Concentration | Storage Temperature | Stability of Stock Solution |
| DMSO | ≥ 10 mg/mL | -20°C or -80°C | Up to 1 year at -20°C; Up to 6 months at -80°C |
| Ethanol | Soluble | -20°C | Prepare fresh; not recommended for long-term storage |
| Methanol | Soluble | -20°C | Prepare fresh; not recommended for long-term storage |
| Chloroform | Soluble | -20°C | Prepare fresh; not recommended for long-term storage |
Note: It is strongly recommended to prepare fresh solutions in ethanol, methanol, and chloroform for immediate use. For long-term storage, DMSO is the preferred solvent. Always protect solutions from light.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a suitable weighing vessel, carefully weigh out 1 mg of this compound.
-
Dissolution: Add 144.3 µL of anhydrous DMSO to the 1 mg of this compound. This will yield a 10 mM stock solution.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium
-
Cultured cells in multi-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in parallel.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and wash once with PBS.
-
Incubation: Add the prepared working solutions of this compound to the respective wells.
-
Analysis: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂). Proceed with the specific downstream analysis (e.g., cell viability assay, autophagy assessment, etc.).
Visualizations
Signaling Pathway of V-ATPase Inhibition by this compound
Caption: Mechanism of this compound action.
Experimental Workflow for this compound Stock Preparation and Use
References
Application Notes and Protocols: Concanamycin F in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of these disorders is the accumulation of misfolded and aggregated proteins. The cellular machinery responsible for clearing these toxic aggregates, primarily the autophagy-lysosomal pathway, is often impaired. Lysosomal acidification, maintained by the vacuolar-type H+-ATPase (V-ATPase), is critical for the degradative capacity of lysosomes.
Concanamycins are a class of macrolide antibiotics that are potent and specific inhibitors of V-ATPase.[1][2] While Concanamycin A is the most extensively studied member of this family, Concanamycin F is a related analogue expected to exhibit a similar mechanism of action. By inhibiting V-ATPase, Concanamycins disrupt the acidification of intracellular compartments, including lysosomes and endosomes, thereby impairing autophagic flux and protein degradation.[3] This property makes them valuable research tools for studying the consequences of lysosomal dysfunction in various neurodegenerative disease models and for investigating the role of the autophagy-lysosomal pathway in disease pathogenesis.
These application notes provide an overview of the use of this compound in neurodegenerative disease models, summarizing key quantitative data from studies on related compounds and detailing experimental protocols for its application.
Mechanism of Action
This compound, like its analogue Concanamycin A, is a specific inhibitor of the V-ATPase.[1][4] The V-ATPase is a multi-subunit enzyme responsible for pumping protons into intracellular organelles, thereby maintaining their acidic environment.[2] Inhibition of V-ATPase by Concanamycin leads to a cascade of cellular effects relevant to neurodegeneration:
-
Inhibition of Lysosomal Acidification: The primary effect is the neutralization of lysosomal pH, which inactivates acid-dependent hydrolases responsible for the degradation of proteins and other macromolecules.[5]
-
Impairment of Autophagy: The fusion of autophagosomes with lysosomes to form autolysosomes is a pH-sensitive process. By disrupting the lysosomal pH gradient, this compound can block the final stages of autophagy, leading to the accumulation of autophagosomes.[3]
-
Disruption of Endocytic Trafficking: The proper sorting and trafficking of cellular components through the endosomal pathway are also dependent on the acidic environment of endosomes.
This disruption of cellular clearance mechanisms can exacerbate the accumulation of pathogenic protein aggregates, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, α-synuclein in Parkinson's disease, and mutant huntingtin in Huntington's disease.[6][7][8][9]
Quantitative Data Summary
The following table summarizes quantitative data obtained from studies using the closely related V-ATPase inhibitor, Concanamycin A, in relevant cellular models. This data can serve as a starting point for designing experiments with this compound.
| Parameter | Cell Line | Concentration/Value | Effect | Reference |
| IC50 for V-ATPase Inhibition | General | ~10 nM | Inhibition of proton transport | [4] |
| Effective Concentration | Differentiated PC12 cells | Nanomolar range | Protection against Aβ-mediated effects on MTT reduction | [5] |
| Working Concentration | Murine cells | Varies | Induction of apoptosis | [2] |
| Working Concentration | Mouse leukemic monocyte cells | Varies | Decreased cell growth and survival | [2] |
Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 3. Bafilomycin - Wikipedia [en.wikipedia.org]
- 4. apexbt.com [apexbt.com]
- 5. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endo-lysosomal dysfunction: a converging mechanism in neurodegenerative diseases. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 7. Regulatory Mechanisms and Therapeutic Implications of Lysosomal Dysfunction in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Alpha Synuclein Aggregation in Parkinson’s Disease [stressmarq.com]
Application Note: Monitoring Organelle pH in Live Cells using Concanamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise regulation of pH within intracellular organelles is crucial for a multitude of cellular processes, including protein degradation, receptor recycling, and autophagy. The vacuolar-type H+-ATPase (V-ATPase) is the primary proton pump responsible for acidifying organelles like lysosomes and endosomes. Concanamycins, a family of macrolide antibiotics, are potent and highly specific inhibitors of V-ATPase. This application note provides a detailed protocol for using Concanamycin in conjunction with fluorescent pH-sensitive probes to monitor and quantify organelle pH changes in real-time using live-cell imaging. We present methodologies for experimental setup, data acquisition, in-situ calibration, and analysis, offering a robust tool for studying cellular physiology and the effects of potential drug candidates on organelle function. While this note focuses on the well-characterized Concanamycin A, the principles and protocols are applicable to related analogues such as Concanamycin F.
Principle and Mechanism of Action
V-ATPases are multi-subunit enzymes that actively transport protons (H+) from the cytosol into the lumen of organelles, utilizing the energy from ATP hydrolysis. This process establishes the low pH environment essential for the function of acidic organelles.
Concanamycin specifically binds to the V0 subunit of the V-ATPase, a transmembrane complex that forms the proton pore.[1] This binding event obstructs the proton translocation pathway, effectively halting the pump's activity. Consequently, the continuous passive leakage of protons out of the organelle is no longer counteracted, leading to a gradual increase in luminal pH (alkalinization). This precisely controlled inhibition allows researchers to study the downstream consequences of impaired organelle acidification.
Quantitative Data Summary
The following tables provide key quantitative data for planning experiments with Concanamycin and for understanding the typical pH environment of relevant organelles.
Table 1: Properties and Activity of Concanamycin A
| Parameter | Value | Reference(s) |
|---|---|---|
| Target | Vacuolar-Type H+-ATPase (V-ATPase) | [2] |
| Binding Site | V0 subunit | [1] |
| IC50 (Yeast V-ATPase) | ~9.2 nM | |
| Selectivity | >2000-fold for V-ATPase over P-type and F-type ATPases | |
| Solubility | Soluble in DMSO, ethanol, methanol, chloroform | [2] |
| Storage | Store stock solutions in DMSO at -20°C for up to one year |[2] |
Table 2: Recommended Working Concentrations for Cell Culture
| Application | Concentration | Cell Type / System | Reference(s) |
|---|---|---|---|
| Lysosomal Alkalinization | 50 - 500 nM | MEFs, PC12 cells | [1] |
| Autophagy Flux Inhibition | 100 nM | Chlamydomonas | [3] |
| General V-ATPase Inhibition | 100 - 150 nM | Tobacco BY-2 cells, Xenopus larvae | [4][5] |
| Rapid Alkalinization (<3h) | 1 µM | Tobacco BY-2 cells |[5] |
Note: The optimal concentration may vary depending on the cell type, experimental duration, and specific research question. It is recommended to perform a dose-response curve to determine the optimal concentration for your system.
Table 3: Typical pH of Intracellular Organelles
| Organelle | Typical pH Range | Reference(s) |
|---|---|---|
| Cytosol | ~7.2 - 7.4 | |
| Early Endosomes | ~6.0 - 6.5 | [6] |
| Late Endosomes | ~5.0 - 6.0 | [6] |
| Lysosomes | ~4.5 - 5.0 | [7] |
| Golgi Apparatus | ~6.0 - 6.7 | |
Experimental Workflow and Protocols
The overall workflow involves preparing the cells, loading them with a pH-sensitive dye, acquiring baseline images, treating with Concanamycin, and monitoring the resulting fluorescence changes over time. A parallel experiment is required to generate a calibration curve to convert fluorescence ratios to absolute pH values.
Protocol 1: Live-Cell Imaging of Organelle pH Change
This protocol uses a ratiometric dye, such as LysoSensor™ Yellow/Blue, which shifts its fluorescence emission based on pH, allowing for quantitative measurements independent of dye concentration.
Materials:
-
Cells of interest
-
Glass-bottom imaging dishes (e.g., 35 mm)
-
Complete cell culture medium
-
Phenol red-free imaging medium
-
LysoSensor™ Yellow/Blue DND-160 (or other suitable pH probe)
-
Concanamycin stock solution (e.g., 100 µM in DMSO)
-
Confocal or widefield fluorescence microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.[8][9]
-
Dye Loading: a. On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. b. Prepare the dye loading solution by diluting LysoSensor Yellow/Blue to a final concentration of 1-5 µM in pre-warmed, phenol red-free imaging medium.[1][10] c. Incubate the cells with the loading solution for 5-10 minutes at 37°C, protected from light.[10] d. Wash the cells three times with warm imaging medium to remove excess dye. Add fresh imaging medium to the dish.
-
Baseline Imaging: a. Place the dish on the microscope stage within the environmental chamber and allow it to equilibrate for 10 minutes. b. Identify a field of view with healthy, well-spaced cells. c. Acquire baseline images. For LysoSensor Yellow/Blue, use sequential excitation at ~340 nm and ~380 nm, collecting emission at two wavelengths (e.g., ~440 nm for blue and ~540 nm for yellow).[10][11]
-
Concanamycin Treatment: a. Prepare a working solution of Concanamycin in imaging medium at 2x the final desired concentration (e.g., 200 nM for a final concentration of 100 nM). b. Carefully add an equal volume of the 2x Concanamycin solution to the dish to achieve the final concentration.
-
Time-Lapse Acquisition: a. Immediately begin time-lapse imaging, acquiring images at both excitation wavelengths every 1-5 minutes for a total duration of 1-3 hours, or as required.
-
Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensities (e.g., Emission 540 nm / Emission 440 nm) on a pixel-by-pixel or region-of-interest (ROI) basis within the cells. b. Plot the average ratio over time to visualize the change in organelle pH.
Protocol 2: In Situ pH Calibration Curve Generation
This protocol is essential for converting the experimental fluorescence ratios into absolute pH values. It uses ionophores to equilibrate the pH inside the organelles with that of external buffers.
Materials:
-
Cells prepared and loaded with dye as in Protocol 1.
-
Calibration Buffers: A series of buffers with pH values ranging from 4.0 to 7.0 (e.g., in 0.5 pH unit increments). A common base is a MES buffer (e.g., 20 mM MES, 110 mM KCl, 20 mM NaCl), with pH adjusted using HCl/NaOH.[12]
-
Ionophores: Nigericin (10 mM stock in ethanol) and Monensin (10 mM stock in ethanol).
Procedure:
-
Prepare a set of dishes, one for each pH point. Load all dishes with the pH-sensitive dye as described in Protocol 1.
-
For each dish, remove the imaging medium and wash once with the corresponding pH calibration buffer.
-
Prepare the final calibration solution by adding Nigericin and Monensin to each pH buffer to a final concentration of 10 µM each.[10]
-
Add the final calibration solution to the respective dish and incubate for 10-15 minutes at 37°C to allow for pH equilibration across the membranes.[12]
-
Acquire fluorescence images for each pH point using the same imaging settings as the main experiment.
-
Analysis and Curve Generation: a. For each pH point, calculate the average fluorescence intensity ratio from multiple cells. b. Plot the calculated ratio (Y-axis) against the known buffer pH (X-axis). c. Fit the data with a suitable function (e.g., sigmoidal curve) to generate the calibration curve. This curve can now be used to convert the ratio values from Protocol 1 into absolute pH values.[13]
Application in Signaling Pathways: Monitoring Autophagic Flux
Autophagy is a catabolic process where cellular components are sequestered in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. The acidic environment of the lysosome is critical for this final degradation step.
By inhibiting V-ATPase with Concanamycin, lysosomal pH increases, which in turn inhibits the activity of acid hydrolases and blocks the fusion of autophagosomes with lysosomes.[3] This leads to an accumulation of autophagosomes, which can be monitored using fluorescently-tagged LC3 protein (a marker for autophagosomes).[14][15] Therefore, comparing LC3 accumulation in the presence and absence of Concanamycin is a standard method to measure "autophagic flux"—the overall rate of autophagic degradation.[16]
References
- 1. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 7. esyalabs.com [esyalabs.com]
- 8. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An adaptable live-cell imaging protocol to analyze organelle morphology in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4.11. Lysosomal pH Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 16. Rapamycin induces autophagic flux in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Concanamycin F cytotoxicity and off-target effects.
Technical Support Center: Concanamycin F
Disclaimer: The majority of published research has been conducted on Concanamycin A, a close structural analog of this compound. The following information is based on data for Concanamycin A and should be used as a guide for research involving this compound. Researchers should optimize protocols for their specific experimental conditions.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound, like its well-studied analog Concanamycin A, is a highly specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4] V-ATPases are essential proton pumps that actively acidify various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.[1][5] By inhibiting the V-ATPase, this compound disrupts this crucial acidification process, which in turn leads to a cascade of downstream cellular effects.[1]
2. What are the anticipated cytotoxic effects of this compound?
The cytotoxic properties of concanamycins are a direct consequence of their V-ATPase inhibitory function.[1] The disruption of pH balance within intracellular organelles interferes with fundamental cellular activities such as protein degradation, receptor recycling, and membrane trafficking, ultimately culminating in cell death.[1] Numerous studies have confirmed that Concanamycin A demonstrates cytotoxicity across a range of cell lines. It is known to induce apoptosis, a form of programmed cell death, which is characterized by events such as DNA fragmentation.[6][7]
3. What is known about the off-target effects of this compound?
Concanamycin A exhibits a high degree of selectivity for V-type ATPases over other types of ATPases.[2] However, it is important to note that at significantly higher concentrations, typically in the micromolar range, it can also inhibit P-type ATPases like the Na+/K+-ATPase.[1] At the generally used nanomolar concentrations, it is considered a highly specific inhibitor of V-ATPases.
4. What are the recommended solvent and storage conditions for this compound?
Concanamycin A is readily soluble in organic solvents such as DMSO, ethanol, and methanol, but it has limited solubility in water.[6] For the preparation of stock solutions, DMSO is the most commonly used solvent.[4][7] The lyophilized powder should be stored at -20°C under desiccated conditions.[7] After reconstitution in a solvent, the solution should be stored at -20°C and is best used within one month to ensure its potency.[7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[7]
Troubleshooting Guides
Issue 1: Absence of expected cytotoxic effects at standard concentrations.
-
Question: I am not observing any cytotoxicity in my cell line, even when using this compound at nanomolar concentrations. What are the possible reasons for this?
-
Answer:
-
Compound Integrity: Verify that the compound has been stored under the recommended conditions to prevent degradation. It is advisable to prepare a fresh stock solution from the lyophilized powder.
-
Cell Line Sensitivity: Different cell lines can have inherently different sensitivities to Concanamycin A. It is recommended to perform a dose-response experiment covering a broad range of concentrations to establish the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Duration of Experiment: The cytotoxic effects of V-ATPase inhibitors may require a longer incubation period to become apparent. For instance, in some cell lines, significant cell death was only noted after 48 hours of treatment, with little to no effect at 24 hours.[8]
-
Cytotoxicity Assay Method: The choice of assay to measure cell viability can impact the results. Consider using alternative methods, such as trypan blue exclusion, MTT assay, or a fluorescence-based live/dead cell staining kit, to corroborate your findings.
-
Culture Medium pH: The pH of the cell culture medium can potentially influence the activity of the compound. Ensure that your medium is adequately buffered.
-
Issue 2: High level of background cytotoxicity observed in the vehicle control (DMSO-treated) cells.
-
Question: I am seeing a significant amount of cell death in my control group treated only with the DMSO vehicle. How can I address this issue?
-
Answer:
-
DMSO Concentration: Elevated concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept to a minimum, generally below 0.5%.
-
Cellular Health: Before initiating the experiment, confirm that your cells are in a healthy state and not over-confluent. Cells that are stressed or unhealthy may exhibit increased sensitivity to DMSO.
-
Incubation Period: Extended exposure to DMSO can sometimes induce cytotoxicity. If your experimental design allows, consider reducing the overall incubation time.
-
Issue 3: Inconsistent and non-reproducible results between experiments.
-
Question: My experimental results with this compound are varying and not reproducible. What could be the underlying causes of this variability?
-
Answer:
-
Stock Solution Stability: For consistent results, use a freshly prepared stock solution or one that has been stored correctly for each experiment. It is critical to avoid multiple freeze-thaw cycles of the stock solution.[7]
-
Cell Passage Number: The responsiveness of cells to chemical compounds can alter as the passage number increases. It is good practice to use cells within a consistent and low passage range for all related experiments.
-
Cell Seeding Density: Inconsistencies in the initial number of cells plated can lead to variations in the final results. Maintain a uniform cell seeding density across all experiments.
-
Timing of Assay: The timing of the assay post-treatment can be a critical factor. Ensure that the assay is performed at a consistent time point after the addition of the compound.
-
Quantitative Data
Table 1: IC50 Values of Concanamycin A Against Various ATPases
| ATPase Type | Source | IC50 (nM) |
| V-type H+-ATPase | Yeast | 9.2[2] |
| F-type H+-ATPase | Yeast | > 20,000[2] |
| P-type H+-ATPase | Yeast | > 20,000[2] |
| P-type Na+,K+-ATPase | Porcine | > 20,000[2] |
| V-ATPase | General | 10[4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability Using the MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Remember to include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to completely dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to calculate the IC50 value of the compound.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Troubleshooting guide for lack of cytotoxic effect.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. glpbio.com [glpbio.com]
- 5. FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Why is my Concanamycin F experiment not working?
Welcome to the Technical Support Center for Concanamycin F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent V-ATPase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a member of the concanamycin family of macrolide antibiotics. Its primary mechanism of action is the potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, this compound disrupts this acidification process, leading to an increase in the pH of these organelles. This disruption of pH homeostasis interferes with various cellular processes, including protein trafficking, degradation, and autophagy.
Q2: What is the difference between this compound and Concanamycin A?
This compound and Concanamycin A are structural analogs and both are highly specific inhibitors of V-ATPase.[1] They share the same core 18-membered lactone ring structure crucial for their inhibitory activity. While they are often used interchangeably in research due to their similar function, there may be slight differences in their potency and off-target effects. It is always recommended to consult specific literature for the compound you are using.
Q3: How should I store and handle this compound?
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO. These solutions are generally stable for up to one year when stored at -20°C and for several months at -80°C.[2][3] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
-
Working Solutions: Solutions in other solvents like ethanol and methanol should be prepared fresh before use.[1]
Q4: How do I prepare a working solution of this compound?
This compound has poor water solubility but is soluble in DMSO, ethanol, and methanol.[1] To prepare a stock solution, reconstitute the lyophilized powder in DMSO. For example, to make a 20 μM stock solution from 20 μg of powder, you would add 1.15 mL of DMSO.[5] If you encounter solubility issues, gentle warming to 37°C and sonication can aid in dissolution.[3] For cell-based assays, further dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect or weaker than expected inhibition. | 1. Degraded this compound: The compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution from lyophilized powder. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution. - Ensure the compound has been stored correctly at -20°C or -80°C. |
| 2. Incorrect Concentration: The final concentration in your experiment may be too low. | - Verify your calculations for serial dilutions. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations are typically in the low nanomolar range.[3] | |
| 3. Cell Permeability Issues: The compound may not be efficiently entering the cells. | - Although generally cell-permeable, incubation time might need optimization. Try increasing the pre-incubation time with this compound. | |
| 4. High Cell Density: A high density of cells can reduce the effective concentration of the inhibitor per cell. | - Optimize cell seeding density to ensure a consistent and appropriate cell number for your assay. | |
| Precipitation of this compound in culture medium. | 1. Poor Solubility: The concentration used may exceed its solubility limit in the aqueous culture medium. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. - Prepare the final working solution immediately before adding it to the cells and mix thoroughly. |
| Inconsistent results between experiments. | 1. Variability in Stock Solution: Inconsistent preparation or degradation of the stock solution. | - Always use a freshly prepared stock solution or a properly stored, single-use aliquot. - Ensure the DMSO used is of high quality and anhydrous. |
| 2. Differences in Experimental Conditions: Minor variations in cell density, incubation times, or passage number. | - Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration. | |
| Observed cytotoxicity at expected working concentrations. | 1. Cell Line Sensitivity: Some cell lines may be more sensitive to V-ATPase inhibition. | - Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your specific cell line. - Reduce the concentration of this compound or shorten the incubation time. |
| 2. Off-target Effects: At higher concentrations, off-target effects may become more prominent. | - Use the lowest effective concentration determined from your dose-response experiments. |
Quantitative Data
Table 1: IC50 Values for V-ATPase Inhibition (Concanamycin A as a reference)
| Organism/Enzyme Source | IC50 (nM) | Reference |
| Yeast V-type H+-ATPase | 9.2 | [6][7] |
| Rat Liver Lysosomes | 0.061 | |
| Manduca sexta V-ATPase | ~10 | [8] |
Note: Data for this compound is limited; these values for the closely related Concanamycin A provide a strong reference for expected potency.
Table 2: Recommended Working Concentrations for Cell-Based Assays (Concanamycin A as a reference)
| Application | Cell Line | Concentration Range | Reference |
| Inhibition of Lysosomal Acidification | Rat Liver Lysosomes | 0.01 - 1 nM | |
| Inhibition of Autophagy Flux | Various | 10 - 100 nM | [9] |
| Induction of Apoptosis | Murine Cells | >10 nM | [5] |
| Inhibition of NO production | Peritoneal Macrophages | 3 - 50 nM |
Experimental Protocols
Protocol 1: Monitoring Autophagy Flux using Western Blot for LC3-II
This protocol is used to assess the rate of autophagy by measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor like this compound.
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence by the end of the experiment.
-
Treatment: Treat cells with your experimental compound (e.g., a known autophagy inducer like rapamycin) for the desired duration. For the last 2-4 hours of the treatment, add this compound (e.g., 50-100 nM) to one set of wells. Include control wells with no treatment, this compound alone, and your experimental compound alone.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in the LC3-II signal between samples treated with and without this compound. An increase in LC3-II accumulation in the presence of this compound indicates active autophagic flux.
Protocol 2: Measurement of Lysosomal pH using LysoTracker Staining
This protocol allows for the qualitative or semi-quantitative assessment of lysosomal acidification.
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Treatment: Treat the cells with this compound at the desired concentration (e.g., 10-100 nM) for a duration sufficient to inhibit V-ATPase (e.g., 1-2 hours). Include an untreated control.
-
LysoTracker Staining: During the last 30-60 minutes of the this compound treatment, add a fluorescent lysosomal dye such as LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM.[10][11]
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove excess dye.
-
Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the chosen LysoTracker dye.
-
Data Analysis: In healthy control cells, LysoTracker will accumulate in acidic lysosomes, appearing as bright, punctate structures. In cells treated with this compound, the lysosomal pH will be elevated, leading to a significant reduction or complete loss of LysoTracker fluorescence.
Visualizations
Caption: Mechanism of V-ATPase inhibition by this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Concanamycin A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 5. Concanamycin A | Cell Signaling Technology [cellsignal.com]
- 6. Concanamycin A | H+-ATPase Inhibitors: R&D Systems [rndsystems.com]
- 7. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 8. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
Technical Support Center: Concanamycin-Induced Golgi Apparatus Swelling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering Golgi apparatus swelling during experiments involving Concanamycin treatment.
Frequently Asked Questions (FAQs)
Q1: What is Concanamycin and how does it affect the Golgi apparatus?
Concanamycin A (often referred to as Folimycin) is a macrolide antibiotic that acts as a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2][3] V-ATPases are proton pumps responsible for acidifying intracellular compartments, including the Golgi apparatus.[2][4][5] The Golgi lumen maintains a mildly acidic pH gradient, decreasing from the cis-Golgi (pH ~6.7) to the trans--Golgi network (TGN) (pH ~6.0).[6][7] This acidification is crucial for normal Golgi function, including protein glycosylation, sorting, and trafficking.[6][8][9] By inhibiting the V-ATPase, Concanamycin A neutralizes the pH of the Golgi, leading to impaired function and significant morphological changes, most notably swelling and vacuolation of the cisternae.[2][10][11]
Q2: Is Golgi swelling an expected outcome of Concanamycin treatment?
Yes, Golgi swelling, also described as vacuolation or distension of the cisternae, is a well-documented and expected consequence of inhibiting V-ATPase function with Concanamycin A or the related compound Bafilomycin A1.[5][10][11] This morphological change is a direct result of the disruption of the organelle's internal ion and pH homeostasis.[12] Therefore, observing Golgi swelling indicates that the inhibitor is active and affecting its target.
Q3: Is the Golgi swelling induced by Concanamycin reversible?
Yes, the effects of Concanamycin A on the Golgi apparatus, including swelling, are generally reversible.[10][11] After removing the inhibitor from the cell culture medium and washing the cells, the Golgi apparatus can often reassemble into its typical stacked structure and resume its normal functions.[10][11][13] The recovery time can vary depending on the cell type, inhibitor concentration, and duration of treatment.
Q4: What is the difference between Concanamycin A and Bafilomycin A1 in inducing Golgi swelling?
Both Concanamycin A and Bafilomycin A1 are specific inhibitors of V-ATPase and induce similar effects, including Golgi swelling.[1][10][11] However, studies have shown that Concanamycin A is generally a more potent inhibitor of V-ATPase than Bafilomycin A1.[3] For example, the IC50 for V-ATPase from N. crassa was found to be 20 times lower for Concanamycin A compared to Bafilomycin A1. This means a lower concentration of Concanamycin A may be required to achieve the same level of Golgi disruption as Bafilomycin A1.
Troubleshooting Guide
Issue: Excessive or Unexpected Golgi Swelling
While some swelling is expected, excessive vacuolation might interfere with the primary goals of your experiment. Here’s how to troubleshoot this issue.
| Potential Cause | Suggested Solution |
| High Inhibitor Concentration | The concentration of Concanamycin A required to inhibit V-ATPase is very low (in the nanomolar range). High concentrations can lead to pronounced off-target effects or cytotoxicity.[14] Action: Perform a dose-response curve to determine the minimum concentration required to achieve the desired effect (e.g., inhibition of a specific trafficking pathway) without causing excessive morphological disruption. Start with concentrations as low as 1-10 nM.[14][15][16] |
| Prolonged Incubation Time | The longer the cells are exposed to Concanamycin A, the more severe the morphological changes can become. Extended treatment can also lead to secondary effects like apoptosis.[10][14] Action: Conduct a time-course experiment. Observe Golgi morphology at different time points (e.g., 30 min, 1h, 2h, 4h) to find the optimal incubation period for your experimental endpoint. The effect on pH is rapid, while morphological changes can develop over hours.[10][17] |
| Cell Type Sensitivity | Different cell lines can exhibit varying sensitivities to V-ATPase inhibitors. Action: If possible, test your experimental conditions in a different cell line to compare results. Consult literature for protocols using your specific cell type. |
| Incorrect Assessment of Golgi Health | The observed "swelling" might be misinterpreted. It's crucial to distinguish between expected vacuolation and signs of cellular stress or death. Action: Co-stain with markers for apoptosis (e.g., Annexin V, cleaved Caspase-3) or use a cell viability assay to ensure the observed morphology is not a result of cytotoxicity.[14] |
Quantitative Data Summary
Table 1: V-ATPase Inhibitor Potency
| Inhibitor | Target | IC50 | Organism/System | Reference |
| Concanamycin A | V-ATPase | ~2 pM/mg protein | Neurospora crassa | |
| Concanamycin B | V-ATPase | ~5 nM | HepG2 cells | [15] |
| Bafilomycin A1 | V-ATPase | ~100 nM | Often used in plants | [10] |
Note: IC50 values can vary significantly depending on the experimental system and conditions.
Table 2: Recommended Working Concentrations for Cell Culture
| Inhibitor | Concentration Range | Common Cell Lines | Effect | Reference |
| Concanamycin A | 1 - 100 nM | HUVEC, HMEC-1, Tobacco BY-2 | Inhibition of proliferation, Golgi swelling, apoptosis (at higher conc. and longer times) | [10][11][14] |
| Bafilomycin A1 | 10 - 250 nM | moDCs, HeLa, Hep-2 | Autophagy inhibition, Golgi tubule accumulation | [5][18] |
Experimental Protocols
Protocol 1: Induction and Observation of Golgi Swelling
Objective: To induce and visualize Golgi apparatus swelling using Concanamycin A treatment.
Materials:
-
Mammalian cells grown on glass coverslips (e.g., HeLa, COS-7).
-
Complete culture medium.
-
Concanamycin A stock solution (e.g., 10 µM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody against a Golgi marker (e.g., anti-GM130 for cis-Golgi, anti-TGN46 for trans-Golgi Network).
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Plate cells on coverslips and grow to 50-70% confluency.
-
Treatment: Prepare working solutions of Concanamycin A in pre-warmed complete medium. A final concentration of 10-100 nM is a good starting point. Prepare a vehicle control using an equivalent amount of DMSO.
-
Incubation: Replace the medium in the cell culture dishes with the Concanamycin A or vehicle control medium. Incubate for a predetermined time (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA for 30-60 minutes.
-
Immunostaining: Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Visualization: Observe the cells using a fluorescence microscope. In control cells, the Golgi marker should show a compact, juxtanuclear ribbon-like structure. In Concanamycin A-treated cells, the structure will appear swollen, fragmented, and/or dispersed.[19][20]
Visualizations
Caption: Mechanism of Golgi acidification and its inhibition by Concanamycin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Golgi-Targeting Anticancer Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Golgi pH, Ion and Redox Homeostasis: How Much Do They Really Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Golgi pH homeostasis stabilizes the lysosomal membrane through N-glycosylation of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The V-ATPase inhibitors concanamycin A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells [pubmed.ncbi.nlm.nih.gov]
- 12. Golgi apparatus self-organizes into the characteristic shape via postmitotic reassembly dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endosidin 5 disruption of the Golgi apparatus and extracellular matrix secretion in the unicellular charophyte Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Involvement of the vacuolar H(+)-ATPases in the secretory pathway of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. rupress.org [rupress.org]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Golgi Dynamics: The Morphology of the Mammalian Golgi Apparatus in Health and Disease [frontiersin.org]
Validation & Comparative
Concanamycin F vs. Bafilomycin A1: A Comparative Guide to V-ATPase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Vacuolar-type H+-ATPases (V-ATPases) are essential proton pumps that play a critical role in the acidification of various intracellular organelles, including lysosomes, endosomes, and Golgi vesicles. Their function is pivotal in a multitude of cellular processes such as protein trafficking and degradation, autophagy, and receptor-mediated endocytosis. Consequently, V-ATPase inhibitors are invaluable tools in cell biology research and are being actively investigated as potential therapeutic agents for diseases like cancer and neurodegenerative disorders. Among the most potent and specific V-ATPase inhibitors are the macrolide antibiotics Concanamycin F (often used interchangeably with Concanamycin A) and Bafilomycin A1. This guide provides an objective comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison: Potency and Specificity
Both this compound and Bafilomycin A1 are highly specific inhibitors of V-ATPase, exhibiting their effects at nanomolar concentrations. They function by binding to the V0 subunit of the V-ATPase complex, thereby blocking proton translocation. However, studies suggest that this compound is a more potent inhibitor than Bafilomycin A1.
| Inhibitor | Target | Reported IC50 Values | Key Characteristics |
| This compound (Concanamycin A) | V-ATPase | 9.2 nM (yeast V-type H+-ATPase)[1][2][3] - >2000-fold selectivity over other H+-ATPases[1][2][3] | Generally considered more potent than Bafilomycin A1.[4][5] Blocks cell surface expression of viral glycoproteins.[1][2][3] |
| Bafilomycin A1 | V-ATPase | 0.6 - 1.5 nM (bovine chromaffin granules)[6][7], 0.44 nM[5], 4-400 nmol/mg[8] | Highly potent and selective for V-ATPase over F-ATPases and P-ATPases.[6][7] Also reported to have off-target effects, acting as a potassium ionophore and impairing mitochondrial function.[7][9][10] |
Mechanism of V-ATPase Inhibition
The primary mechanism of action for both this compound and Bafilomycin A1 involves the direct inhibition of the V-ATPase proton pump. This leads to a cascade of downstream cellular effects.
Signaling Pathways Affected by V-ATPase Inhibition
V-ATPase activity is intricately linked to several critical signaling pathways implicated in cancer and neurodegenerative diseases. Inhibition of V-ATPase can therefore modulate these pathways, highlighting the therapeutic potential of compounds like this compound and Bafilomycin A1.
Experimental Protocols
Accurate assessment of V-ATPase inhibition requires robust experimental protocols. Below are detailed methodologies for two key assays.
V-ATPase Activity Assay (Colorimetric)
This assay measures the ATP hydrolysis activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released.
Materials:
-
Isolated organelle membranes (e.g., lysosomal or vacuolar vesicles)
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution (100 mM)
-
Inhibitors: this compound or Bafilomycin A1, and other ATPase inhibitors (e.g., sodium azide for F-ATPase, ouabain for Na+/K+-ATPase)
-
Malachite green reagent for phosphate detection
-
Phosphate standard solution (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Vesicles: Thaw isolated membrane vesicles on ice.
-
Set up Reactions: In a 96-well plate, prepare the following reactions in duplicate or triplicate:
-
Total ATPase activity: Vesicles + Assay Buffer
-
V-ATPase activity: Vesicles + Assay Buffer + other ATPase inhibitors (to block non-V-ATPase activity)
-
Non-V-ATPase activity (Control): Vesicles + Assay Buffer + other ATPase inhibitors + a saturating concentration of this compound or Bafilomycin A1 (e.g., 1 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction & Detect Phosphate: Stop the reaction by adding the malachite green reagent.
-
Read Absorbance: After color development (typically 15-30 minutes at room temperature), read the absorbance at 620-650 nm using a microplate reader.
-
Calculate V-ATPase Activity:
-
Prepare a standard curve using the phosphate standard solution.
-
Determine the amount of Pi released in each reaction from the standard curve.
-
V-ATPase activity = (Pi released in "V-ATPase activity" reaction) - (Pi released in "Non-V-ATPase activity" control).
-
Express the activity as nmol Pi/min/mg of protein.
-
V-ATPase Proton Pumping Assay (Acridine Orange Fluorescence Quenching)
This assay measures the ability of V-ATPase to pump protons into vesicles, which is detected by the quenching of acridine orange fluorescence.
Materials:
-
Isolated organelle membranes (e.g., lysosomal or vacuolar vesicles)
-
Pumping Buffer: 10 mM MOPS-Tris (pH 7.0), 150 mM KCl, 5 mM MgCl2
-
Acridine Orange (AO) stock solution (1 mM in ethanol)
-
ATP solution (100 mM)
-
Inhibitors: this compound or Bafilomycin A1
-
Protonophore (e.g., FCCP or nigericin) to dissipate the proton gradient
-
Fluorometer with excitation at ~492 nm and emission at ~530 nm
Procedure:
-
Prepare Vesicles: Thaw isolated membrane vesicles on ice.
-
Set up Fluorometer: Set the fluorometer to the appropriate excitation and emission wavelengths for Acridine Orange.
-
Assay Mixture: In a cuvette, add the Pumping Buffer and vesicles.
-
Add Acridine Orange: Add Acridine Orange to a final concentration of 5-10 µM and allow the fluorescence signal to stabilize.
-
Baseline Reading: Record the baseline fluorescence.
-
Initiate Pumping: Add ATP to a final concentration of 5 mM to initiate proton pumping. A decrease in fluorescence (quenching) indicates the accumulation of AO inside the acidic vesicles.
-
Inhibition: For inhibitor studies, pre-incubate the vesicles with this compound or Bafilomycin A1 for 5-10 minutes before adding ATP. The degree of inhibition is determined by the reduction in the rate or extent of fluorescence quenching compared to the control without the inhibitor.
-
Dissipate Gradient: At the end of the experiment, add a protonophore (e.g., 1 µM FCCP) to dissipate the proton gradient, which should result in the recovery of fluorescence.
Off-Target Effects
While both inhibitors are highly specific for V-ATPase, it is crucial to consider potential off-target effects. Bafilomycin A1 has been reported to act as a potassium ionophore and can impair mitochondrial function, potentially confounding experimental results, especially at higher concentrations or with prolonged exposure.[7][9][10] The off-target profile of this compound is less extensively characterized in the literature, which may be a consideration for certain experimental designs.
Conclusion
Both this compound and Bafilomycin A1 are powerful and specific inhibitors of V-ATPase, making them indispensable tools for studying a wide range of cellular processes. The choice between them may depend on the specific requirements of the experiment. This compound appears to be the more potent inhibitor, which could be advantageous for achieving complete inhibition at lower concentrations. Conversely, the off-target effects of Bafilomycin A1 are better characterized, which may be important for interpreting results in sensitive experimental systems. Researchers should carefully consider the data presented in this guide and the specifics of their experimental setup to make an informed decision.
References
- 1. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 4. scispace.com [scispace.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Bafilomycin A1 is a potassium ionophore that impairs mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Bafilomycin - Wikipedia [en.wikipedia.org]
Validating V--ATPase Inhibition by Concanamycin F: A Comparative Guide to pH-Sensitive Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the inhibition of Vacuolar-type H+-ATPase (V-ATPase) by Concanamycin F, with a focus on the application of pH-sensitive probes. We present supporting experimental data, detailed protocols, and visual aids to facilitate a clear understanding of the principles and techniques involved.
Introduction to V-ATPase and this compound
Vacuolar-type H+-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a multitude of cellular processes, such as protein trafficking, degradation, and receptor-mediated endocytosis.
This compound, a member of the plecomacrolide family of antibiotics, is a potent and highly specific inhibitor of V-ATPase. It binds to the c-subunit of the V0 domain of the V-ATPase complex, thereby blocking proton translocation and leading to a rapid increase in the pH of acidic organelles. The validation of this compound's inhibitory activity is paramount in studies investigating V-ATPase function and in the development of potential therapeutic agents targeting this enzyme.
The Role of pH-Sensitive Probes in Validating V-ATPase Inhibition
The most direct method to confirm V-ATPase inhibition by this compound is to measure the resulting changes in intra-organellar pH. pH-sensitive probes are invaluable tools for this purpose. These molecules exhibit a change in their fluorescent properties in response to alterations in pH, allowing for the real-time monitoring of acidification within living cells. These probes can be broadly categorized into two main types: chemical dyes and genetically encoded sensors.
Comparison of V-ATPase Inhibitors
This compound is often compared with another widely used V-ATPase inhibitor, Bafilomycin A1. While both are highly specific, they exhibit subtle differences in their potency and binding characteristics.
| Feature | This compound | Bafilomycin A1 |
| Family | Plecomacrolide | Plecomacrolide |
| Mechanism of Action | Binds to the V0 subunit c of V-ATPase, blocking proton translocation.[1] | Binds to the V0 subunit c of V-ATPase, inhibiting proton translocation.[2] |
| Specificity | Highly specific for V-ATPases.[2] | Highly specific for V-ATPases. |
| Typical IC50 | In the nanomolar range (e.g., ~10 nM for some cell types).[3] | In the nanomolar range (e.g., 1-100 nM depending on the cell type and assay).[4] |
Comparison of pH-Sensitive Probes
The choice of pH-sensitive probe is critical for accurately measuring the effects of V-ATPase inhibition. The ideal probe should have a pKa value close to the physiological pH of the organelle of interest and exhibit a significant and quantifiable change in fluorescence upon pH alteration.
| Probe | Type | Excitation (nm) | Emission (nm) | pKa | Optimal pH Range |
| Acridine Orange | Chemical Dye | 485 | 520 (monomer), 650 (aggregate) | ~10.2 | 3.5 - 7.5 |
| BCECF-AM | Chemical Dye | 440 / 490 (ratiometric) | 535 | ~6.98 | 6.5 - 7.5 |
| LysoSensor™ Yellow/Blue | Chemical Dye | 329 / 384 (ratiometric) | 440 / 540 | N/A | 4.5 - 6.0 |
| Ratiometric pHluorin | Genetically Encoded | 395 / 475 (ratiometric) | 508 | ~6.9 | 5.4 - 8.4[5] |
| Ecliptic pHluorin | Genetically Encoded | 400 | 511 / 464 (ratiometric) | ~7.1 | 5.5 - 7.5 |
Experimental Protocols
This section provides a generalized protocol for validating V-ATPase inhibition by this compound using a fluorescent pH-sensitive probe in cultured mammalian cells.
Protocol: Measuring Lysosomal pH Change with LysoSensor™ Yellow/Blue
Materials:
-
Cultured mammalian cells (e.g., HeLa, U937)
-
8-well glass-bottom imaging chambers
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
LysoSensor™ Yellow/Blue DND-160 (1 mM stock in DMSO)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Fluorescence microscope with appropriate filter sets for ratiometric imaging
Procedure:
-
Cell Seeding: Seed cells in an 8-well glass-bottom chamber to achieve 30-60% confluency on the day of the experiment.
-
Probe Loading:
-
Washing: Wash the cells three times with ice-cold PBS to remove the excess probe.[6]
-
Inhibitor Treatment:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
For the treatment group, add this compound to the desired final concentration (e.g., 10-100 nM).
-
For the control group, add an equivalent volume of DMSO.
-
-
Image Acquisition:
-
Immediately place the chamber on the fluorescence microscope stage, maintained at 37°C and 5% CO2.
-
Acquire baseline fluorescence images using the dual-excitation wavelengths for LysoSensor™ Yellow/Blue (e.g., Ex: 340/380 nm, Em: 540 nm).
-
Continue to acquire images at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 1 hour) to monitor the change in lysosomal pH over time.[6]
-
-
Data Analysis:
-
For each time point, calculate the ratio of fluorescence intensities obtained from the two excitation wavelengths for multiple cells in both the control and treated groups.
-
Plot the average fluorescence ratio over time for both groups. An increase in the ratio for the this compound-treated group indicates an increase in lysosomal pH (alkalinization), confirming V-ATPase inhibition.
-
Mandatory Visualizations
Signaling Pathway of V-ATPase Inhibition
Caption: Mechanism of V-ATPase and its inhibition by this compound.
Experimental Workflow for Validating V-ATPase Inhibition
Caption: Workflow for validating V-ATPase inhibition using pH-sensitive probes.
References
- 1. Excitation-Dependent pKa Extends the Sensing Range of Fluorescence Lifetime pH Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and properties of genetically encoded pH sensors in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Concanamycin F with Genetic Knockdown of V-ATPase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for studying the function of the Vacuolar-type H+-ATPase (V-ATPase): pharmacological inhibition with Concanamycin F and genetic knockdown of V-ATPase subunits. Objectively comparing these techniques is crucial for robust experimental design and accurate interpretation of results in cellular and molecular biology research.
Introduction to V-ATPase, this compound, and Genetic Knockdown
The V-ATPase is a multi-subunit proton pump essential for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a myriad of cellular processes such as protein degradation, receptor recycling, and signaling pathway modulation.[1] Dysregulation of V-ATPase activity is implicated in various diseases, including cancer and neurodegenerative disorders.[2]
This compound is a macrolide antibiotic that acts as a potent and specific inhibitor of V-ATPase.[3] It binds to the c-subunit of the V₀ domain, preventing the rotation of the proton pore and thereby blocking proton translocation.[4] Its rapid and reversible action makes it a valuable tool for studying the acute effects of V-ATPase inhibition.
Genetic knockdown , typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a complementary approach by reducing the expression of specific V-ATPase subunits at the mRNA level.[5] This method allows for the investigation of the long-term consequences of reduced V-ATPase function and can target specific isoforms of V-ATPase subunits.[4]
This guide will compare the effects of this compound and V-ATPase knockdown on key cellular readouts, provide detailed experimental protocols, and illustrate the relevant biological pathways and experimental workflows.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize quantitative data comparing the effects of this compound and siRNA-mediated knockdown of V-ATPase on cell viability, lysosomal pH, and key signaling pathways. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of Effects on Cell Viability
| Parameter | This compound | V-ATPase Knockdown (siRNA) | Key Findings & Citations |
| Method of Action | Direct inhibition of proton pump activity | Reduction of V-ATPase subunit expression | Pharmacological inhibition provides acute effects, while genetic knockdown allows for studying long-term consequences.[3][4] |
| IC50 / Viability | IC50 values typically in the low nanomolar range (e.g., ~1-10 nM in various cancer cell lines) | Significant reduction in cell viability observed 48-72 hours post-transfection.[6] | Both methods lead to decreased cell viability, though the kinetics and effective concentrations differ.[7][8] |
| Time Course | Effects on cell viability are observable within 24-48 hours.[7] | Phenotypes typically manifest after 48-72 hours, allowing for protein turnover.[6] | The temporal differences are a key consideration in experimental design. |
Table 2: Comparison of Effects on Lysosomal pH
| Parameter | This compound | V-ATPase Knockdown (siRNA) | Key Findings & Citations |
| Lysosomal pH | Rapid increase in lysosomal pH (alkalinization) within minutes to hours of treatment. | Gradual increase in lysosomal pH as V-ATPase protein levels decrease. | Both approaches effectively block lysosomal acidification, a primary function of V-ATPase.[9] |
| Magnitude of pH Change | Can lead to a near-neutral lysosomal pH. | The extent of pH change depends on the knockdown efficiency. | The degree of lysosomal alkalinization can be titrated with this compound concentration. |
| Reversibility | Reversible upon drug washout. | Not readily reversible without re-expression of the target gene. | This highlights a key experimental difference between the two approaches. |
Table 3: Comparison of Effects on Signaling Pathways
| Signaling Pathway | This compound | V-ATPase Knockdown (siRNA) | Key Findings & Citations |
| mTORC1 Signaling | Inhibition of mTORC1 activity, observed by decreased phosphorylation of downstream targets like S6K and 4E-BP1.[10][11] | Knockdown of V-ATPase subunits phenocopies the effects of this compound, leading to mTORC1 inhibition.[10][12] | V-ATPase is essential for the amino acid-sensing machinery that activates mTORC1 at the lysosome.[13] |
| Notch Signaling | Reduces Notch receptor processing and signaling activity.[14][15] | Knockdown of the a2V-ATPase isoform (ATP6V0A2) impairs Notch signaling.[16] | Proper endosomal acidification by V-ATPase is required for the proteolytic activation of the Notch receptor.[14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of results obtained with this compound and V-ATPase knockdown.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
This compound: Prepare a serial dilution of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
V-ATPase siRNA: Transfect cells with a validated siRNA targeting a specific V-ATPase subunit (e.g., ATP6V1A) and a non-targeting control siRNA using a suitable transfection reagent.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control-treated cells and determine the IC50 value for this compound.[17][18][19]
Protocol 2: Lysosomal pH Measurement (LysoSensor™ Assay)
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat cells with this compound or transfect with V-ATPase siRNA as described in Protocol 1.
-
Dye Loading: Incubate the cells with a lysosomal pH-sensitive dye, such as LysoSensor™ Yellow/Blue DND-160, according to the manufacturer's instructions.
-
Image Acquisition: Acquire fluorescence images using a confocal microscope with appropriate excitation and emission wavelengths for the ratiometric dye.
-
Calibration Curve: Generate a standard curve by equilibrating cells in buffers of known pH in the presence of ionophores (e.g., nigericin and monensin).
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two emission wavelengths for each lysosome. Determine the lysosomal pH by interpolating from the standard curve.[20]
Protocol 3: V-ATPase Knockdown and Validation
-
siRNA Transfection:
-
Prepare a solution of siRNA (targeting a V-ATPase subunit, e.g., ATP6V1A) and a lipid-based transfection reagent in serum-free medium.
-
Incubate to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with complete growth medium and incubate for 48-72 hours.[21]
-
-
Validation by qPCR:
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target V-ATPase subunit and a housekeeping gene.
-
Calculate the relative mRNA expression using the ΔΔCt method to confirm knockdown efficiency.
-
-
Validation by Western Blot:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target V-ATPase subunit and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a fluorescent dye or HRP.
-
Visualize the protein bands and quantify the band intensities to confirm protein level knockdown.[22]
-
Protocol 4: Analysis of mTOR and Notch Signaling by Western Blot
-
Cell Treatment and Lysis: Treat cells with this compound or perform V-ATPase knockdown as previously described. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Western Blot: Perform protein quantification, SDS-PAGE, and protein transfer as described in Protocol 3.
-
Antibody Incubation:
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein for the mTOR pathway or the ratio of cleaved to total Notch1 to assess pathway activity.[22]
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows.
Caption: V-ATPase role in mTOR and Notch signaling.
References
- 1. 4.1. Development of the Notch Pathway Assay [bio-protocol.org]
- 2. Vacuolar ATPase as a potential therapeutic target and mediator of treatment resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thorough validation of siRNA-induced cell death phenotypes defines new anti-apoptotic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Plasma Membrane V-ATPases Is Critical for the Invasion of MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Nanosensor-based monitoring of autophagy-associated lysosomal acidification in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of TFEB and V-ATPases by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TARGETING NOTCH TRAFFICKING IN HUMAN CANCER CELLS: A. PHARMACOLOGIC INHIBITION OF THE VACUOLAR H+ ATPASE REDUCES PHYSIOLOGIC AND ONCOGENIC NOTCH SIGNALING. B. HIGH CONTENT SCREEN FOR NOVEL MODULATORS OF THE NOTCH PATHWAY. [air.unimi.it]
- 15. researchgate.net [researchgate.net]
- 16. The V-ATPase a2 isoform controls mammary gland development through Notch and TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 23. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Does Concanamycin F have effects independent of V-ATPase inhibition?
A Comparative Analysis for Researchers and Drug Development Professionals
Concanamycin F, a member of the plecomacrolide antibiotic family, is widely recognized for its potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This activity has established it as an invaluable tool in cell biology to study processes dependent on organellar acidification, such as autophagy, endocytosis, and protein degradation. However, emerging evidence suggests that the bioactivity of concanamycins may not be solely attributable to V-ATPase inhibition, prompting a re-evaluation of its use and potential therapeutic applications. This guide provides a comparative analysis of this compound's V-ATPase-dependent and -independent effects, supported by experimental data and detailed methodologies.
V-ATPase Dependent Effects: The Canonical Mechanism
Concanamycins, including this compound and the more extensively studied Concanamycin A, exert their primary effect by binding with high affinity to the c-subunit of the V0 transmembrane domain of V-ATPase. This interaction blocks proton translocation, leading to the neutralization of acidic intracellular compartments. The consequences of this action are broad and form the basis of most of its observed cellular effects.
Key V-ATPase Dependent Effects:
-
Inhibition of Autophagy: By neutralizing lysosomal pH, concanamycins prevent the degradation of autophagosomes, leading to their accumulation.
-
Disruption of Protein Trafficking and Processing: The proper sorting and processing of many proteins within the Golgi apparatus and endosomes are pH-dependent. Inhibition of V-ATPase disrupts these processes.
-
Induction of Apoptosis and ROS Production: Prolonged inhibition of V-ATPase can lead to cellular stress, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.[1]
-
General Cytotoxicity: As V-ATPase is crucial for the function of most eukaryotic cells, its inhibition leads to broad cytotoxic effects.[2]
Evidence for V-ATPase Independent Effects
Recent studies, particularly those comparing concanamycins with other V-ATPase inhibitors or using structurally related but non-inhibitory analogues, have uncovered biological activities that cannot be explained by V-ATPase inhibition alone.
Immunosuppression: A V-ATPase Independent Pathway
While some of the immunosuppressive activity of concanamycins can be attributed to their general cytotoxicity towards immune cells, evidence points towards a more specific, V-ATPase-independent mechanism, particularly in Cytotoxic T Lymphocytes (CTLs).
A pivotal study utilized FD-891 , a structural analogue of Concanamycin A that lacks V-ATPase inhibitory activity . This compound was shown to potently suppress CTL-mediated cytotoxicity. The mechanism was independent of vacuolar acidification and perforin activity, which are affected by V-ATPase inhibition. Instead, FD-891 was found to block the formation of the conjugate between the CTL and its target cell.[3]
Further investigation revealed that FD-891 induced the downregulation of the T-cell receptor (TCR)/CD3/CD8 complex on the surface of CTLs.[3] This provides a compelling V-ATPase-independent mechanism for the immunosuppressive effects observed with concanamycin-related structures.
Differential Effects on Glycoprotein Processing
Comparisons between Concanamycin A and another potent V-ATPase inhibitor, Bafilomycin A1, have revealed subtle but significant differences in their effects on glycoprotein processing. While both inhibit the overall process, they appear to act at different stages, suggesting that their mechanisms may not be identical and that concanamycins might have additional targets or modes of action within the secretory pathway.[4][5]
Comparative Data
The following tables summarize the quantitative data comparing the V-ATPase-dependent and -independent effects of this compound (extrapolated from data on Concanamycin A) and its analogues.
Table 1: Comparison of Inhibitory Activities
| Compound | Target | IC50 | V-ATPase Dependent? |
| Concanamycin A | V-ATPase | ~1-10 nM | Yes |
| P-ATPase | Micromolar concentrations | Yes (off-target) | |
| Bafilomycin A1 | V-ATPase | ~10-50 nM | Yes |
| FD-891 | V-ATPase | No inhibition | No |
Table 2: Comparison of Effects on Cytotoxic T Lymphocytes (CTLs)
| Effect | Concanamycin A | FD-891 | Bafilomycin A1 | V-ATPase Dependent? |
| Inhibition of CTL-mediated cytotoxicity | Potent | Potent | Potent | Partially |
| Inhibition of vacuolar acidification | Yes | No | Yes | Yes |
| Inactivation of perforin | Yes | No | Yes | Yes |
| Blockade of CTL-target conjugate formation | Yes | Yes | Less potent/not reported | No |
| Downregulation of TCR/CD3/CD8 complex | Yes | Yes | Not reported | No |
Experimental Protocols
V-ATPase Inhibition Assay
Objective: To determine the inhibitory concentration (IC50) of a compound against V-ATPase.
Methodology:
-
Isolate vacuolar membranes from a suitable source (e.g., yeast, insect midgut).
-
Measure ATP hydrolysis by quantifying the release of inorganic phosphate in the presence of varying concentrations of the test compound.
-
The V-ATPase-specific activity is determined as the portion of total ATPase activity that is sensitive to a known specific inhibitor (e.g., bafilomycin A1).
-
The IC50 value is calculated from the dose-response curve.
CTL-Mediated Cytotoxicity Assay
Objective: To assess the ability of a compound to inhibit the killing of target cells by CTLs.
Methodology:
-
Co-culture CTLs with target cells that are labeled with a reporter molecule (e.g., Calcein-AM or 51Cr).
-
Add the test compound at various concentrations to the co-culture.
-
After an incubation period, measure the release of the reporter molecule from the target cells into the supernatant, which is proportional to cell lysis.
-
Calculate the percentage of specific lysis and determine the inhibitory effect of the compound.
CTL-Target Conjugate Formation Assay
Objective: To determine if a compound inhibits the physical interaction between CTLs and their target cells.
Methodology:
-
Label CTLs and target cells with different fluorescent dyes (e.g., CFSE and CellTracker Orange).
-
Pre-incubate the CTLs with the test compound.
-
Mix the CTLs and target cells and allow them to interact for a short period.
-
Fix the cells and analyze by flow cytometry. Conjugates are identified as events that are positive for both fluorescent dyes.
-
Quantify the percentage of CTLs that have formed conjugates with target cells.
Analysis of Cell Surface Receptor Expression
Objective: To measure the effect of a compound on the expression levels of specific cell surface proteins.
Methodology:
-
Treat cells (e.g., CTLs) with the test compound for a defined period.
-
Stain the cells with fluorescently labeled antibodies specific for the proteins of interest (e.g., anti-CD3, anti-TCR, anti-CD8).
-
Analyze the stained cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of protein expression on the cell surface.
Visualizing the Mechanisms of Action
Caption: V-ATPase Dependent Pathway of this compound.
Caption: Proposed V-ATPase Independent Immunosuppressive Pathway.
Conclusion
While this compound remains a cornerstone tool for studying V-ATPase-dependent cellular processes, it is crucial for researchers and drug developers to acknowledge the growing body of evidence for its V-ATPase-independent effects. The immunosuppressive activity, mediated through the downregulation of the TCR complex, represents a significant finding that opens new avenues for research and potential therapeutic development. The subtle differences in activity compared to other V-ATPase inhibitors like Bafilomycin A1 also warrant careful consideration in experimental design and data interpretation. Future studies are needed to fully elucidate the off-target profile of concanamycins and to leverage these V-ATPase-independent activities for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. FD-891, a structural analogue of concanamycin A that does not affect vacuolar acidification or perforin activity, yet potently prevents cytotoxic T lymphocyte-mediated cytotoxicity through the blockage of conjugate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the V-ATPase Binding Sites of Concanamycin F and Bafilomycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding sites of two potent and specific macrolide inhibitors of the Vacuolar-type H+-ATPase (V-ATPase), Concanamycin F and Bafilomycin A1. Understanding the molecular interactions of these inhibitors is crucial for the rational design of novel therapeutics targeting V-ATPase, an enzyme implicated in a range of physiological and pathological processes, including cancer, osteoporosis, and viral infections.
At a Glance: this compound vs. Bafilomycin A1 Inhibition of V-ATPase
| Feature | This compound | Bafilomycin A1 | Reference(s) |
| Target Subunit | c-subunit of the Vo domain | c-subunit of the Vo domain | [1][2] |
| Binding Stoichiometry | Not definitively determined, but competitive binding with Bafilomycin A1 suggests a similar mode of interaction. | Six molecules bind to the c-ring of bovine V-ATPase. | [3] |
| Binding Nature | Competitive with Bafilomycin A1, suggesting overlapping binding sites. | Binds to a pocket formed at the interface of two adjacent c-subunits. | [2][3] |
| Key Interacting Residues (from mutagenesis studies) | Residues in helices 1, 2, and 4 of the c-subunit are implicated in binding. | I56, L133, F137, and Y144 in the c-subunit are crucial for binding. | [3][4] |
| Inhibitory Potency (IC50) | Generally more potent than Bafilomycin A1. IC50 of ~10 nM for V-ATPase from Manduca sexta. | IC50 values are in the low nanomolar range, with a reported value of ~0.6 nM for bovine V-ATPase in a proton translocation assay. | [2][3] |
Molecular Basis of Inhibition: A Tale of Two Macrolides
Both this compound and Bafilomycin A1 are plecomacrolide antibiotics that specifically target the Vo proton-translocating domain of the V-ATPase. Their high affinity and specificity make them invaluable tools for studying the function of this essential proton pump.
The Common Ground: The c-Subunit Ring
Cryo-electron microscopy (cryo-EM) studies have unequivocally identified the c-subunit ring of the Vo domain as the binding site for Bafilomycin A1.[3] Photoaffinity labeling and mutagenesis studies have confirmed that Concanamycin A (a close structural analog of this compound) also binds to the c-subunit.[2][5] The binding of these macrolides is thought to physically obstruct the rotation of the c-ring, which is essential for proton translocation, thereby inhibiting the pump's activity.[4]
Unraveling the Binding Pockets
Bafilomycin A1: High-resolution cryo-EM structures of V-ATPase in complex with Bafilomycin A1 have provided a detailed view of its binding site. Six molecules of Bafilomycin A1 were observed to bind to the c-ring of bovine V-ATPase, each nestled in a hydrophobic pocket formed at the interface of two adjacent c-subunits.[3] Key interactions involve residues from transmembrane helices of the c-subunit. Mutagenesis studies have identified residues such as I56, L133, F137, and Y144 as critical for Bafilomycin A1 binding.[3]
This compound: While a high-resolution cryo-EM structure of a V-ATPase-Concanamycin F complex is not yet available, extensive biochemical and genetic data provide strong evidence for its binding site. Competitive binding assays demonstrate that Concanamycin A and Bafilomycin A1 vie for the same or overlapping binding sites on the c-subunit.[2] Mutagenesis studies in Neurospora crassa and Saccharomyces cerevisiae have identified nine residues within the c-subunit that confer resistance to both bafilomycin and concanamycin, suggesting a shared binding pocket formed by helices 1, 2, and 4 of the c-subunit.[4]
The structural differences between the two macrolides, particularly the larger 18-membered ring of concanamycins compared to the 16-membered ring of bafilomycins, likely account for the observed differences in their inhibitory potency.[6]
Visualizing the Inhibition
To illustrate the mechanism of inhibition, the following diagram depicts the binding of these macrolide inhibitors to the V-ATPase c-ring, leading to the blockage of its rotation and subsequent inhibition of proton translocation.
Caption: Inhibition of V-ATPase by this compound and Bafilomycin A1.
Experimental Protocols
V-ATPase Activity Assay (ATP Hydrolysis Measurement)
This protocol is adapted from established methods for measuring V-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.[7][8]
Materials:
-
Purified V-ATPase enzyme preparation
-
Assay Buffer: 50 mM HEPES-Tris (pH 7.4), 5 mM MgCl₂, 50 mM KCl, 1 mM DTT
-
ATP solution (100 mM)
-
This compound and Bafilomycin A1 stock solutions (in DMSO)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute this compound and Bafilomycin A1 in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the purified V-ATPase to the assay buffer.
-
Inhibitor Incubation: Add the diluted inhibitors or DMSO control to the wells containing the V-ATPase and incubate for 15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the liberated inorganic phosphate.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of V-ATPase-Inhibitor Complexes
This generalized protocol outlines the key steps for determining the structure of V-ATPase in complex with an inhibitor.[9][10]
Workflow:
Caption: Workflow for Cryo-EM structural analysis.
Detailed Steps:
-
Protein Purification: Purify intact and active V-ATPase from a suitable source (e.g., bovine brain, yeast, or recombinant expression systems).
-
Complex Formation: Incubate the purified V-ATPase with a molar excess of the inhibitor (this compound or Bafilomycin A1) to ensure saturation of the binding sites.
-
Cryo-EM Grid Preparation: Apply a small volume of the V-ATPase-inhibitor complex to a glow-discharged cryo-EM grid. Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope (TEM) equipped with a direct electron detector.
-
Image Processing: Process the collected images to select individual particle images, correct for beam-induced motion, and perform 2D and 3D classification to sort particles into homogenous populations.
-
3D Reconstruction and Model Building: Reconstruct a high-resolution 3D density map from the final set of particle images. Build an atomic model of the V-ATPase-inhibitor complex into the cryo-EM map.
-
Structural Analysis: Analyze the final model to identify the precise binding site of the inhibitor and the specific molecular interactions with the V-ATPase subunits.
Signaling Pathways and Logical Relationships
The inhibition of V-ATPase by this compound and Bafilomycin A1 has profound effects on various cellular signaling pathways due to the disruption of pH homeostasis in intracellular organelles.
Caption: Impact of V-ATPase inhibition on cellular pathways.
Conclusion
This compound and Bafilomycin A1, despite their structural similarities, exhibit subtle differences in their interaction with the V-ATPase c-subunit, leading to variations in their inhibitory potency. While high-resolution structural data for the this compound-V-ATPase complex remains an area for future research, the current body of evidence from competitive binding assays and mutagenesis studies provides a solid foundation for understanding their shared mechanism of action. This comparative guide serves as a valuable resource for researchers aiming to leverage these powerful molecular probes to further elucidate the multifaceted roles of V-ATPase in health and disease and to guide the development of next-generation V-ATPase inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semisynthetic derivatives of concanamycin A and C, as inhibitors of V- and P-type ATPases: structure-activity investigations and developments of photoaffinity probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATPase activity assay [protocols.io]
- 9. Purification and cryoelectron microscopy structure determination of human V-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Structure-Activity Relationship of Concanamycin F Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Concanamycin F, a potent macrolide antibiotic, and its derivatives are powerful inhibitors of vacuolar-type H+-ATPase (V-ATPase). This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their V-ATPase inhibitory activity and the downstream cellular consequences. The information is presented to aid in the development of novel therapeutics targeting V-ATPase-related pathologies.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of Concanamycin derivatives is intrinsically linked to their structural features. This compound serves as the aglycone of Concanamycin A and is a key scaffold for synthetic modifications. The 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for its inhibitory effects on V-ATPase activity. While the carbohydrate residue found in other Concanamycins is not essential for this activity, modifications to the macrolide core can significantly impact potency.
| Compound | Modification from Concanamycin A | V-ATPase IC50 (nM) | Nef IC50 (nM)[1] | Lysotracker IC50 (nM)[1] |
| Concanamycin A | - | ~9.2-10[2][3][4][5] | 0.18 | 1.7 |
| This compound (CMF) | Aglycone of Concanamycin A | Not explicitly found | 1.6 | 15 |
| Concanamycin B | Methyl instead of ethyl at C-8 | Not explicitly found | 1.2 | 29 |
| Concanamycin C | Lacks 4'-carbamoyl group | Not explicitly found | 1.6 | 1.7 |
| 21-deoxy CMF | Deoxygenation at C-21 | Not explicitly found | 1.6 | 15 |
| 21-deoxy-16-hydroxy CMF | Deoxygenation at C-21 and hydroxylation at C-16 | Not explicitly found | >1000 | >1000 |
Note: Nef IC50 and Lysotracker IC50 values are presented as surrogates for direct V-ATPase inhibitory activity, as they are closely related to V-ATPase function. A lower IC50 value indicates higher potency.
Experimental Protocols
Synthesis of this compound (Concanolide A)
The total synthesis of this compound has been achieved through a convergent route.[6] This involves the synthesis of two key subunits: the 18-membered tetraenic lactone and the β-hydroxyl hemiacetal side chain.
Key Steps:
-
Synthesis of the C1-C19 18-membered lactone aldehyde: This is achieved through an intermolecular Stille coupling of a C5-C13 vinyl iodide and a C14-C19 vinyl stannane. This is followed by the construction of the C1-C4 diene and subsequent macrolactonization.
-
Synthesis of the C20-C28 ethyl ketone side chain.
-
Aldol coupling: A highly stereoselective aldol coupling of the lactone aldehyde and the ethyl ketone side chain is performed.
-
Desilylation: The final step involves desilylation to yield this compound.
V-ATPase Inhibition Assay
The inhibitory activity of this compound derivatives on V-ATPase can be determined by measuring the inhibition of ATP hydrolysis.[7][8]
Materials:
-
Purified vacuolar vesicles containing V-ATPase
-
Assay buffer (e.g., MES-Tris buffer)
-
ATP
-
Coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase)
-
NADH
-
This compound derivatives at various concentrations
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified vacuolar vesicles, and the coupled enzyme system.
-
Add the this compound derivative at the desired concentration and incubate for a specific period.
-
Initiate the reaction by adding ATP and NADH.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
-
The concanamycin-sensitive ATPase activity is calculated as the difference between the total ATPase activity and the activity in the presence of a saturating concentration of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Cellular Effects
Inhibition of V-ATPase by this compound derivatives disrupts proton gradients across various cellular membranes, leading to a cascade of downstream effects.
V-ATPase Inhibition and Downstream Signaling
References
- 1. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concanamycin - XenWiki [wiki.xenbase.org]
- 3. Concanamycin A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Concanamycin A | H+-ATPase | Tocris Bioscience [tocris.com]
- 5. Concanamycin A | H+-ATPase Inhibitors: R&D Systems [rndsystems.com]
- 6. The first total synthesis of this compound (concanolide a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Vacuolar Proton-translocating ATPase Activity and Assembly by Extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Separation of the N- and C-terminal Domains of the Yeast V-ATPase Subunit H - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the V-ATPase Inhibitor Concanamycin F and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published data on Concanamycin F, a potent inhibitor of vacuolar-type H+-ATPase (V-ATPase), alongside its well-characterized alternatives, Concanamycin A and Bafilomycin A1. The objective is to offer a reproducible and data-driven resource to aid in the selection and application of these macrolide antibiotics in research and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, Concanamycin A, and Bafilomycin A1, focusing on their inhibitory potency against V-ATPase and their effects on cellular processes. Direct comparison of absolute values should be approached with caution due to variations in experimental systems and conditions across different studies.
Table 1: V-ATPase Inhibition
| Compound | Target | Assay System | Potency (Ki/IC50) | Reference(s) |
| This compound | V-type ATPase | Not Specified | Ki = 0.02 nM | [1] |
| Concanamycin A | Yeast V-type H+-ATPase | Purified Enzyme | IC50 = 9.2 nM | |
| Rat Liver Lysosomes | In vitro acidification | IC50 = 0.061 nM | [2] | |
| Manduca sexta V-ATPase | Purified Enzyme | IC50 = 10 nM | [3] | |
| Bafilomycin A1 | V-ATPase | General | Nanomolar range | [4][5] |
Table 2: Effects on Cellular Processes
| Compound | Effect | Cell Type | Concentration | Reference(s) |
| This compound | Inhibition of lysosomal acidification | Rat Liver | 10⁻¹¹ - 10⁻⁹ M | [6] |
| Concanamycin A | Inhibition of lysosomal acidification | Not Specified | Potent inhibitor | [2] |
| Cytotoxicity | Various cell lines | Varies | ||
| Inhibition of autophagy | Various cell lines | Nanomolar range | [7] | |
| Bafilomycin A1 | Inhibition of autophagy | Various cell lines | Nanomolar range | [8] |
| Protection against β-amyloid effects | PC12 cells | Nanomolar range | [9] | |
| Increased ROS production | RAW 264 cells | 100 nM | [10] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
V-ATPase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of compounds against V-ATPase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on V-ATPase activity.
Materials:
-
Purified or enriched V-ATPase enzyme preparation.
-
Assay buffer (e.g., MES-Tris buffer, pH 7.0, containing MgCl2, KCl, and ATP).
-
Test compounds (this compound, A, Bafilomycin A1) dissolved in a suitable solvent (e.g., DMSO).
-
ATP solution.
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the V-ATPase enzyme preparation to the wells of a microplate.
-
Add the diluted test compounds to the respective wells and incubate for a specified time at a controlled temperature (e.g., 15-30 minutes at 37°C).
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the compounds.[11][12][13][14]
Objective: To determine the concentration of a test compound that reduces cell viability by 50% (IC50).
Materials:
-
Adherent or suspension cells in culture.
-
Cell culture medium.
-
Test compounds dissolved in a suitable solvent.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Autophagy Inhibition Assay (LC3 Western Blot)
This protocol describes the detection of autophagy inhibition by monitoring the levels of LC3-II protein via Western blot.[15][16][17][18]
Objective: To assess the effect of test compounds on autophagic flux by measuring the accumulation of LC3-II.
Materials:
-
Cells cultured in appropriate medium.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against LC3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the test compounds for the desired time. A positive control for autophagy induction (e.g., starvation) and a late-stage autophagy inhibitor (like the test compounds themselves or chloroquine) should be included.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity for LC3-II. An increase in LC3-II in the presence of the inhibitor indicates a blockage of autophagic flux.
Mandatory Visualizations
Signaling Pathway of V-ATPase Inhibition
Caption: V-ATPase inhibitors block proton pumping, leading to impaired lysosomal acidification and autophagy.
Experimental Workflow for Comparative Analysis
Caption: Workflow for comparing the biological activities of V-ATPase inhibitors.
Structure-Activity Relationship of Concanamycins
Caption: Key structural features of concanamycins determining their V-ATPase inhibitory activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. astorscientific.us [astorscientific.us]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of V-type ATPases, bafilomycin A1 and concanamycin A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 17. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 18. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Concanamycin F
Concanamycin F, a potent macrolide antibiotic, is a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). Due to its high toxicity, stringent safety measures are imperative to ensure the well-being of laboratory personnel. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance and can be fatal if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation. Therefore, adherence to the following PPE guidelines is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Rationale |
| Eye/Face | Tight-sealing safety goggles, face shield. | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Skin/Body | Impervious protective gloves (e.g., elbow-length PVC), lab coat, and protective clothing. | Prevents skin contact, which can be fatal. |
| Respiratory | NIOSH/MSHA-approved respirator. | Protects against inhalation of dust or aerosols, which can be fatal. A positive-pressure supplied-air respirator may be necessary for high concentrations. |
Quantitative Toxicity and Efficacy Data
The following tables summarize key quantitative data regarding the toxicity and inhibitory action of Concanamycin.
Table 1: Toxicological Data
| Test | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Mouse | Oral | 21 mg/kg |
| LD50 | Mouse | Intraperitoneal | 2.45 mg/kg | |
Table 2: In Vitro Inhibitory Concentrations
| Target | System | IC50 | Reference |
|---|---|---|---|
| V-type ATPase | N. crassa membrane | 0.002 x 10⁻³ µmol/mg | |
| Lysosomal Acidification | Rat Liver Lysosomes | 0.061 nM |
| Oleate Incorporation | - | 14 nM | |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to mitigate risks. The following workflow outlines the necessary steps at each stage.
Caption: This diagram outlines the essential steps for safely handling this compound.
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the container.
-
Storage: Immediately store the compound in its original, tightly sealed container in a designated, locked, and well-ventilated area at -20°C.
-
Labeling: Ensure the container is clearly labeled with the compound name and all relevant hazard symbols.
Preparation of Solutions
-
Location: All handling and preparation must occur within a certified chemical fume hood to minimize inhalation risk.
-
PPE: Before handling, don all required PPE as specified in the table above.
-
Solubility: Concanamycin A is soluble in DMSO, ethanol, methanol, chloroform, acetone, and ethyl acetate. Solutions in DMSO are stable for at least one year at -20°C, while solutions in ethanol, methanol, and chloroform should be prepared fresh before use.
-
Avoidance: Do not eat, drink, or smoke when handling this product.
Experimental Use
-
Ventilation: Use only in areas with adequate local exhaust ventilation to keep airborne concentrations as low as possible.
-
Aerosols: Avoid any procedures that may generate dust or aerosols. If aerosolization is possible, such as during vortexing, use a containment system or an air-purifying respirator.
-
Personal Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.
Decontamination and Waste Disposal
-
Decontamination: After use, decontaminate all surfaces and equipment. Launder all protective clothing before reuse.
-
Waste Collection: Collect all waste, including contaminated consumables and unused solutions, in clearly labeled, sealed containers suitable for hazardous chemical waste.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not discharge into sewers or waterways.
Emergency and First Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |
Spill Management
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Wearing full PPE, cover the spill with an absorbent, inert material (e.g., sand or vermiculite).
-
Carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately and alert emergency responders.
-
Prevent the spill from entering drains or waterways.
-
Only personnel trained and equipped for hazardous spill cleanup should address the spill.
-
Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects by potently and specifically inhibiting the vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for acidifying intracellular compartments like lysosomes and endosomes. By inhibiting the proton pump, this compound disrupts these pH gradients, which in turn interferes with processes such as protein degradation, receptor recycling, and autophagy.
Caption: this compound blocks the V-ATPase proton pump, leading to cellular dysfunction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
